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  • Product: 4-Methoxy-N-tosylbenzamide
  • CAS: 58734-14-8

Core Science & Biosynthesis

Foundational

Solubility and Stability of 4-Methoxy-N-tosylbenzamide: A Technical Characterization Framework

Topic: Solubility and Stability of 4-Methoxy-N-tosylbenzamide in Common Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Methoxy-N-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability of 4-Methoxy-N-tosylbenzamide in Common Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methoxy-N-tosylbenzamide (also known as


-(4-methoxybenzoyl)-4-methylbenzenesulfonamide) represents a critical class of N-acylsulfonamides . Structurally, it serves as a bioisostere for carboxylic acids in drug design, offering comparable pKa values (3.5–4.[1][2]5) while maintaining distinct lipophilic profiles.

This guide provides a comprehensive technical framework for the solubility and stability profiling of this compound. Given the specificity of this intermediate, empirical data in literature is often fragmented; therefore, this document synthesizes available physicochemical principles with rigorous experimental protocols to establish a self-validating characterization standard.

Physicochemical Profile & Structural Logic[3]

Structural Analysis

The molecule consists of an electron-rich anisoyl group (4-methoxybenzoyl) coupled to a p-toluenesulfonyl moiety via a nitrogen atom.

  • Molecular Formula:

    
    
    
  • Key Functional Group: N-Acylsulfonamide (

    
    )[2]
    
  • Acidity (pKa): The flanking carbonyl and sulfonyl electron-withdrawing groups render the N-H proton significantly acidic.

    • Estimated pKa:3.8 – 4.2 (Consistent with N-acylsulfonamide bioisosteres).

    • Implication: Solubility is heavily pH-dependent.

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) of structural analogs (e.g., sulfamerazine, 4-methoxybenzoic acid), the solubility profile follows this hierarchy:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism/Utility
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Dipole-dipole interactions; disruption of intermolecular H-bonds.
Polar Protic Methanol, Ethanol, IPAModerate (T-dependent)Primary solvents for recrystallization. Solubility increases exponentially with T.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for extraction; moderate solubility at ambient T.
Aqueous (Acidic) Water (pH < 3)Negligible (<0.1 mg/mL)Compound exists in neutral, protonated form.
Aqueous (Basic) Buffer (pH > 6.0)High Deprotonation forms the water-soluble N-acylsulfonamide salt.
Non-Polar Hexane, HeptaneInsoluble Lack of polar interactions to overcome crystal lattice energy.

Experimental Protocols: Solubility Determination

To generate high-integrity thermodynamic data, the Isothermal Saturation Shake-Flask Method is the gold standard.

Protocol: Gravimetric/HPLC Solubility Measurement
  • Preparation: Add excess 4-Methoxy-N-tosylbenzamide solid to 10 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Place vials in a thermostatic shaker bath.

    • Settings: Agitation at 150 rpm for 24–48 hours.

    • Temperature: Measure isotherms at 278.15, 288.15, 298.15, 308.15, and 318.15 K.

  • Sampling:

    • Stop agitation and allow settling for 2 hours (maintain temperature).

    • Filter supernatant using a 0.22 µm PTFE syringe filter (pre-heated to T to prevent precipitation).

  • Quantification (HPLC):

    • Dilute filtrate with Mobile Phase.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) [60:40 v/v].

    • Detection: UV at 254 nm (aromatic absorption).

Workflow Visualization

The following diagram illustrates the critical decision nodes in the solubility measurement workflow.

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake Flask) 24-48h @ Target T Start->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Filter Syringe Filtration (0.22 µm) Isothermal Conditions Settle->Filter Supernatant Dilute Dilution with Mobile Phase Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 1: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Stability Profile & Degradation Pathways

Hydrolytic Stability

N-acylsulfonamides are susceptible to hydrolysis, particularly in strongly acidic or basic conditions, cleaving the N-C bond.

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon electrophilic, leading to nucleophilic attack by water.

    • Products: 4-Methoxybenzoic acid + p-Toluenesulfonamide.

  • Basic Hydrolysis: At high pH (>10), hydroxide ions can attack the carbonyl, though the formation of the stable anion (conjugate base) at pH 7-9 typically protects the compound from rapid hydrolysis.

Thermal Stability
  • Melting Point: Typically high (>140°C) due to strong intermolecular hydrogen bonding (Sulfonyl O···H-N).

  • Degradation: Thermal decomposition usually occurs above 200°C.

  • Protocol: Use TGA (Thermogravimetric Analysis) .

    • Ramp: 10°C/min from 30°C to 400°C under

      
      .
      
    • Criterion:

      
       (Temperature at 5% mass loss) defines the stability limit.
      
Degradation Pathway Diagram

Degradation Compound 4-Methoxy-N-tosylbenzamide (Intact) Intermed Tetrahedral Intermediate Compound->Intermed + H2O / H+ or OH- Products 4-Methoxybenzoic Acid + p-Toluenesulfonamide Intermed->Products C-N Bond Cleavage

Figure 2: Primary hydrolytic degradation pathway of 4-Methoxy-N-tosylbenzamide.

Data Analysis & Thermodynamic Modeling

Once experimental data is obtained, it must be correlated using thermodynamic models to allow for interpolation.

Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility (


) with temperature (

) for benzamide derivatives.


  • x₁: Mole fraction solubility.

  • T: Absolute temperature (K).[3][4]

  • A, B, C: Empirical parameters derived from regression.

Data Recording Template

Researchers should populate the following table to standardize results:

SolventT (K)Solubility (

)
Calculated (

)
RD (%)
Ethanol 298.15[Exp. Value][Apelblat]

Ethanol 308.15[Exp. Value][Apelblat]

Water (pH 7) 298.15[Exp. Value]--

(Note: RD = Relative Deviation)

References

  • Solubility of 4-Methoxybenzoic Acid: Liu, Q., et al. "Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents." Journal of Chemical & Engineering Data, 2021.

  • N-Acylsulfonamide Bioisosteres: Francisco, K.R., et al. "Structure property relationships of N-acylsulfonamides and related bioisosteres."[2][5] Chemical Biology & Drug Design, 2021.[1]

  • pKa of Sulfonamides: Williams, R. "pKa Data Compiled." Organic Chemistry Data.

  • Synthesis & Characterization: Sisko, J., et al. "α-Tosylbenzyl Isocyanide." Organic Syntheses, Vol. 77, 2000.[3] (Describes tosyl-benzamide intermediates).

Sources

Exploratory

Topic: Potential Applications of 4-Methoxy-N-tosylbenzamide in Organic Synthesis

An In-depth Technical Guide Abstract 4-Methoxy-N-tosylbenzamide is emerging as a highly versatile and powerful building block in modern organic synthesis. Its unique structural features—a bidentate chelating system combi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

4-Methoxy-N-tosylbenzamide is emerging as a highly versatile and powerful building block in modern organic synthesis. Its unique structural features—a bidentate chelating system combined with a tunable electronic profile—position it as an exemplary directing group for transition-metal-catalyzed C-H functionalization. The presence of the electron-donating methoxy group further modulates the reactivity of the aromatic ring, offering distinct advantages in terms of reaction kinetics and selectivity. This guide provides an in-depth exploration of the core applications of 4-Methoxy-N-tosylbenzamide, focusing on its role in facilitating complex molecular constructions. We will dissect the mechanistic underpinnings of its function as a directing group, provide field-proven experimental protocols, and present a logical framework for its strategic deployment in the synthesis of high-value heterocyclic scaffolds relevant to pharmaceutical and materials science research.

Introduction: The Strategic Value of 4-Methoxy-N-tosylbenzamide

In the landscape of synthetic chemistry, the quest for atom economy and efficiency has elevated C-H activation to a paramount strategy. This approach circumvents the need for pre-functionalized starting materials, streamlining synthetic routes. The success of C-H activation, however, hinges on the precise control of regioselectivity. This is where the utility of directing groups becomes indispensable.

The N-tosylbenzamide moiety is a privileged directing group. The amide nitrogen and the carbonyl oxygen form a robust bidentate chelation site for a metal catalyst, creating a stable metallacyclic intermediate. This geometric constraint positions the catalyst in close proximity to the ortho C-H bonds of the benzamide ring, leading to highly selective functionalization at that site.

4-Methoxy-N-tosylbenzamide builds upon this foundation. The para-methoxy group, a strong electron-donating group (EDG), enriches the electron density of the aromatic ring. This electronic perturbation enhances the rate of electrophilic palladation or ruthenation at the ortho-position, often allowing for milder reaction conditions and broadening the scope of compatible coupling partners. Furthermore, the N-tosyl group is not merely an inert director; it can be readily transformed or cleaved, or it can participate directly in subsequent cyclization steps, acting as a linchpin for constructing complex heterocyclic systems.[1]

This guide will illuminate the primary application of 4-Methoxy-N-tosylbenzamide as a cornerstone for advanced C-H functionalization strategies.

Synthesis of 4-Methoxy-N-tosylbenzamide

The preparation of 4-Methoxy-N-tosylbenzamide is straightforward and typically proceeds via the acylation of p-toluenesulfonamide with 4-methoxybenzoyl chloride. The reaction is generally high-yielding and utilizes common laboratory reagents.

Experimental Protocol: Synthesis of 4-Methoxy-N-tosylbenzamide

This protocol is adapted from standard procedures for the synthesis of N-acylsulfonamides.

  • Reagent Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add p-toluenesulfonamide (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition : Add triethylamine (1.2 eq) to the suspension and stir until a clear solution is obtained. Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation : Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-toluenesulfonamide is consumed.

  • Workup : Quench the reaction by adding 1.0 M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 4-Methoxy-N-tosylbenzamide as a crystalline solid.

Core Application: Directing Group for Ortho C-H Functionalization

The primary utility of 4-Methoxy-N-tosylbenzamide is its role as a powerful directing group for the regioselective functionalization of its own aromatic ring. The N-tosylcarboxamide directs a transition metal catalyst (e.g., Pd, Ru) to an ortho C-H bond, initiating a catalytic cycle.[1]

Mechanistic Principle

The catalytic cycle typically involves three key stages:

  • C-H Activation/Metallation : The substrate coordinates to the metal center (e.g., Pd(II)) via the amide nitrogen and carbonyl oxygen. This is followed by a concerted metalation-deprotonation (CMD) event, where an ortho C-H bond is cleaved to form a stable five-membered palladacycle intermediate. The electron-donating methoxy group accelerates this step.

  • Functionalization : The metallacycle reacts with a coupling partner (e.g., an alkene, alkyne, or arylating agent). This step involves migratory insertion or oxidative addition, followed by reductive elimination.

  • Catalyst Regeneration : The active catalyst is regenerated, completing the cycle.

Below is a generalized workflow for this process.

C_H_Activation_Workflow sub sub cat cat inter inter prod prod reagent reagent Substrate 4-Methoxy-N-tosylbenzamide Intermediate Five-Membered Palladacycle Substrate->Intermediate C-H Activation (CMD Pathway) Catalyst_In Pd(II) Catalyst Catalyst_In->Intermediate Product Ortho-Functionalized Product Intermediate->Product Reductive Elimination Catalyst_Out Pd(II) Catalyst Intermediate->Catalyst_Out Catalyst Regeneration Coupling_Partner Alkene / Alkyne / Aryl Halide Coupling_Partner->Intermediate Oxidative Addition or Migratory Insertion

Caption: Generalized C-H activation cycle using a directing group.

Key Transformation: Synthesis of Dihydroisoindolinones

A powerful application of this methodology is the synthesis of dihydroisoindolinones, a scaffold present in many biologically active molecules. This transformation is achieved via a palladium or ruthenium-catalyzed reaction between the N-tosylbenzamide and an alkene.[1] The reaction proceeds through an initial ortho-alkenylation followed by an intramolecular aza-Michael-type cyclization.[1]

Reaction_Workflow start start process process product product A 4-Methoxy-N-tosylbenzamide + Alkene B Pd(OAc)₂ or [{RuCl₂(p-cymene)}₂] + Oxidant (O₂) A->B Reaction Setup C Ortho-Alkenylation Intermediate B->C Catalytic C-H Activation D Intramolecular Aza-Michael Addition C->D Spontaneous or Base-Mediated E Dihydroisoindolinone Product D->E Cyclization

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Cross-Coupling of 4-Methoxy-N-tosylbenzamide via C–N Bond Activation

Abstract This application note details the protocol for utilizing 4-Methoxy-N-tosylbenzamide as a highly reactive electrophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While amide bonds are classic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing 4-Methoxy-N-tosylbenzamide as a highly reactive electrophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While amide bonds are classically considered inert due to high resonance stability (approx. 15–20 kcal/mol), the introduction of the N-tosyl group induces a "twisted" ground state, significantly weakening the C–N bond (resonance energy < 10 kcal/mol). This guide addresses the specific challenge of coupling electron-rich substrates (containing the 4-methoxy group) which traditionally deactivate the electrophile toward oxidative addition. We demonstrate that using a Pd(II)/PCy3 or Pd-NHC catalytic system allows for the chemoselective synthesis of biaryl ketones under mild conditions, avoiding the decarbonylation pathways often seen with less stable activated amides.

Introduction & Mechanistic Rationale

The Challenge of Amide Activation

The amide bond is the bedrock of peptide chemistry and drug design due to its stability. However, this stability renders amides poor electrophiles in cross-coupling reactions. To utilize amides as building blocks for ketone synthesis (retaining the carbonyl), the resonance interaction between the nitrogen lone pair and the carbonyl


 orbital must be disrupted.
The Solution: Ground-State Destabilization

4-Methoxy-N-tosylbenzamide represents a class of "twisted amides." The sulfonyl group on the nitrogen is strongly electron-withdrawing, which competes for the nitrogen lone pair. Steric repulsion between the sulfonyl group and the aryl ring forces the N–C(O) bond to rotate out of planarity.

  • Planar Amide: Strong

    
     overlap 
    
    
    
    Inert C–N bond.
  • Twisted N-Tosyl Amide: Orthogonal orbitals

    
     Weak C–N bond 
    
    
    
    Reactive toward Oxidative Addition.

Critical Consideration for 4-Methoxy Substituents: The 4-methoxy group is an Electron Donating Group (EDG). In standard electrophiles (like aryl chlorides), EDGs deactivate the molecule toward oxidative addition by increasing electron density at the reaction site. In N-tosyl amides, the 4-OMe group stabilizes the carbonyl, potentially counteracting the activation. Therefore, the choice of a bulky, electron-rich ligand (like PCy


 or IPr) is non-negotiable to facilitate the oxidative addition of the Pd(0) species into the C–N bond.
Mechanistic Pathway

The reaction proceeds via a non-decarbonylative Suzuki-Miyaura pathway:

  • Oxidative Addition: Pd(0) inserts into the C–N bond of the twisted amide.

  • Transmetallation: The aryl boronic acid transfers its organic group to the Palladium center.

  • Reductive Elimination: The biaryl ketone is released, and Pd(0) is regenerated.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for EDG substrates) Pd0->OxAdd + 4-Methoxy-N-tosylbenzamide Int1 Acyl-Pd(II)-N(Ts)Ar OxAdd->Int1 TransMet Transmetallation (+ Ar'-B(OH)2, Base) Int1->TransMet Int2 Acyl-Pd(II)-Ar' TransMet->Int2 - Base-Boronate species Byproduct H-N(Ts)Ar (Sulfonamide Byproduct) TransMet->Byproduct RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 Product Biaryl Ketone (C-N Cleavage Product) RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of N-tosyl amides involving C-N bond cleavage.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-N-tosylbenzamide

Objective: To synthesize the activated amide precursor from commercially available 4-methoxybenzamide.

Safety Note: Thionyl chloride and sulfonyl chlorides are corrosive. Work in a fume hood.

Reagents:

  • 4-Methoxybenzamide (10.0 mmol, 1.51 g)

  • Sodium Hydride (60% in oil, 12.0 mmol, 0.48 g)

  • p-Toluenesulfonyl chloride (TsCl) (11.0 mmol, 2.10 g)

  • THF (anhydrous, 50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Deprotonation: Add 4-Methoxybenzamide and anhydrous THF (30 mL). Cool to 0°C in an ice bath.

  • Base Addition: Carefully add NaH portion-wise over 10 minutes. (Caution: Hydrogen gas evolution). Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete deprotonation (formation of the amidate anion).

  • Activation: Cool the mixture back to 0°C. Dissolve TsCl in THF (20 mL) and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours. The solution typically turns from a suspension to a clearer solution or fine precipitate.

  • Quench & Workup: Quench carefully with saturated NH

    
    Cl solution (20 mL). Extract with Ethyl Acetate (3 x 30 mL).
    
  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO
    
    
    , 20% EtOAc/Hexanes) to yield a white crystalline solid.
    • Target Yield: >85%[1][2]

    • Validation: ^1H NMR should show the diagnostic tosyl methyl group (~2.4 ppm) and the 4-methoxy signal (~3.8 ppm).

Protocol B: Pd-Catalyzed Cross-Coupling (Ketone Synthesis)

Objective: Coupling 4-Methoxy-N-tosylbenzamide with Phenylboronic acid.

Reagents:

  • 4-Methoxy-N-tosylbenzamide (0.50 mmol)

  • Phenylboronic acid (0.75 mmol, 1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (0.015 mmol, 3 mol%) + PCy
    
    
    
    (0.036 mmol, 7.2 mol%)
    • Alternative: [Pd(IPr)(cin)Cl] (3 mol%) for higher turnover.

  • Base: K

    
    PO
    
    
    
    (1.50 mmol, 3.0 equiv) - Crucial: Use anhydrous, finely ground.
  • Solvent: Toluene or THF (2.0 mL, 0.25 M)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Schlenk technique, charge a reaction vial with the amide, boronic acid, Pd(OAc)

    
    , PCy
    
    
    
    , and K
    
    
    PO
    
    
    .
  • Solvent Addition: Add anhydrous Toluene. Cap the vial with a PTFE-lined septum.

  • Reaction: Heat the mixture to 60°C for 15 hours.

    • Note: 4-Methoxy derivatives may require slightly higher temperatures (up to 80°C) compared to electron-neutral amides due to slower oxidative addition.

  • Monitoring: Monitor via TLC (or GC-MS). The starting N-tosyl amide spot should disappear.

  • Workup: Cool to RT. Filter the mixture through a short pad of silica gel or Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

    • Product: 4-Methoxybenzophenone.

Workflow Start Start: 4-OMe-N-Ts-Benzamide Mix Add Catalyst (Pd/PCy3) + Boronic Acid Start->Mix Heat Heat 60-80°C (12-15h) Mix->Heat Check QC Check: TLC/GC-MS Heat->Check Check->Heat Incomplete Filter Filter & Conc. Check->Filter Complete Purify Column Chromatography Filter->Purify End Product: 4-Methoxybenzophenone Purify->End

Figure 2: Operational workflow for the cross-coupling reaction.

Data Summary & Optimization Guide

The following table summarizes the expected impact of reaction parameters when using the 4-methoxy substituted substrate compared to a standard phenyl substrate.

ParameterRecommendation for 4-OMe SubstrateMechanistic Reason
Ligand PCy

or IPr (NHC)
Electron-rich ligands facilitate oxidative addition into the electron-rich C–N bond. PPh

is often insufficient.
Temperature 60°C – 80°CHigher activation energy required for oxidative addition compared to electron-deficient amides.
Base K

PO

or Na

CO

Mild bases prevent hydrolysis of the activated amide before coupling occurs.
Solvent Toluene or THFNon-polar/Polar aprotic solvents stabilize the twisted ground state; protic solvents must be avoided.

Troubleshooting & Critical Control Points

  • Low Conversion:

    • Cause: Catalyst deactivation or insufficient activation energy.

    • Solution: Switch to [Pd(IPr)(cin)Cl] precatalyst.[3] The NHC ligand binds more tightly and is more electron-donating than phosphines, driving the difficult oxidative addition step for 4-OMe substrates.

  • Hydrolysis Byproduct (4-Methoxybenzamide returns):

    • Cause: Wet solvent or wet base. The N-tosyl bond is moisture sensitive under basic conditions.

    • Solution: Flame-dry glassware and use fresh anhydrous solvents. Ensure K

      
      PO
      
      
      
      is dried in an oven.
  • C-S Coupling (Sulfone formation):

    • Cause: Rare, but can occur if the bond cleaves at the S-N site rather than C-N.

    • Solution: Lower the temperature and ensure the correct Pd-ligand match (PCy

      
       favors C-N insertion).
      

References

  • Meng, G., & Szostak, M. (2016).[4] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis.[4] ACS Catalysis, 6(11), 7335–7339. Link

  • Lei, P., Meng, G., Ling, Y., An, J., Nolan, S. P., & Szostak, M. (2017).[5] General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(24), 6510–6513. Link

  • Shi, S., & Szostak, M. (2016).[4][6] Nickel-Catalyzed Diaryl Ketone Synthesis by N–C Cleavage: Direct Negishi Cross-Coupling of Primary Amides by Site-Selective N,N-Di-Boc Activation.[6] Organic Letters, 18(22), 5872–5875. Link

  • Takise, R., Muto, K., & Yamaguchi, J. (2017). Cross-Coupling of Aromatic Esters and Amides.[7][8] Chemical Society Reviews, 46(19), 5864–5888. Link

  • Li, G., & Szostak, M. (2020). Transition-Metal-Free Cross-Coupling of Amides. The Chemical Record, 20(7), 649-659. Link

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Application

Precision N-Detosylation of 4-Methoxy-N-tosylbenzamide: A Dual-Protocol Guide

Executive Summary The removal of the p-toluenesulfonyl (tosyl) group from N-acyl sulfonamides is a critical transformation in medicinal chemistry, particularly when regenerating primary amides from activated intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the p-toluenesulfonyl (tosyl) group from N-acyl sulfonamides is a critical transformation in medicinal chemistry, particularly when regenerating primary amides from activated intermediates. While N-tosyl amines (sulfonamides) are notoriously difficult to cleave, requiring harsh conditions, 4-Methoxy-N-tosylbenzamide belongs to the class of N-acyl sulfonamides. The carbonyl group activates the N–S bond, rendering it susceptible to milder reductive cleavage methods.

This guide presents two field-proven protocols for the N-detosylation of 4-Methoxy-N-tosylbenzamide:

  • Method A (Magnesium/Methanol): The "Green" Workhorse – Cost-effective, scalable, and operationally simple.

  • Method B (SmI₂/Amine/H₂O): The "Precision" Standard – Instantaneous, chemoselective, and ideal for sensitive substrates.

Mechanistic Insight

Understanding the cleavage mechanism is vital for troubleshooting. Both protocols rely on Single Electron Transfer (SET) . The electron-withdrawing nature of the tosyl group, combined with the resonance of the carbonyl, stabilizes the radical anion intermediate, facilitating the fragmentation of the N–S bond.

SET Cleavage Pathway

The following diagram illustrates the reductive cleavage pathway applicable to both Mg(0) and Sm(II) systems.

G Substrate 4-Methoxy-N-tosylbenzamide (Substrate) RadicalAnion Radical Anion Intermediate Substrate->RadicalAnion + e⁻ ElectronSource SET Source (Mg⁰ or Sm²⁺) ElectronSource->RadicalAnion Donates e⁻ Fragmentation N-S Bond Fragmentation RadicalAnion->Fragmentation Fast Products 4-Methoxybenzamide + Toluenesulfinate Fragmentation->Products Protonation (MeOH/H₂O)

Figure 1: The electron donor (Mg or SmI₂) transfers an electron to the LUMO of the N-acyl sulfonamide, weakening the N-S bond and leading to fragmentation.

Pre-Experimental Considerations

Substrate Analysis: 4-Methoxy-N-tosylbenzamide
  • Electronic Effect: The p-methoxy group is electron-donating.[1] While this slightly increases the electron density of the aromatic ring, the N-acyl sulfonyl moiety remains sufficiently electron-deficient to accept electrons from Mg or SmI₂.

  • Stability: The methoxy group is stable under both reductive conditions described below. Avoid Lewis acids (e.g., BBr₃, AlCl₃) which could cause demethylation.

Method Selection Matrix

Use the table below to select the appropriate protocol for your specific constraints.

FeatureMethod A: Mg / MeOH Method B: SmI₂ / Amine / H₂O
Primary Utility Routine synthesis, Scale-up (>1g)Sensitive substrates, Small scale (<100mg)
Reagent Cost Very Low (Magnesium turnings)High (Samarium diiodide)
Reaction Time 1 – 4 Hours< 5 Minutes (Instantaneous)
Conditions Mildly Basic (Mg(OMe)₂ generated)Neutral to Mildly Basic
Atmosphere Standard (Sonication helps)Inert (Argon/Nitrogen) Required

Protocol A: Magnesium/Methanol (The "Green" Standard)

Rationale: Magnesium in methanol generates hydrogen gas and magnesium methoxide in situ. The surface of the magnesium acts as the electron source. This method is preferred for its operational simplicity and low environmental impact [1, 2].

Materials
  • Substrate: 4-Methoxy-N-tosylbenzamide (1.0 equiv)

  • Reagent: Magnesium turnings (Mg⁰), >99% purity (10–20 equiv)

  • Solvent: Anhydrous Methanol (MeOH)[2]

  • Equipment: Ultrasonic bath (optional but recommended for activation)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-N-tosylbenzamide (1.0 mmol) in anhydrous MeOH (0.1 M concentration, ~10 mL).

  • Activation: Add Magnesium turnings (10 mmol, 10 equiv) to the solution.

    • Note: If the Mg is oxidized (dull grey), activate it briefly with dilute HCl, wash with water, acetone, and ether, and dry before use.

  • Reaction:

    • Option A (Stirring): Stir vigorously at room temperature. Evolution of H₂ gas will be observed.

    • Option B (Sonication): Place the flask in an ultrasonic bath. Sonication mechanically cleans the Mg surface, significantly accelerating the SET process.

  • Monitoring: Monitor by TLC (typically 30% EtOAc/Hexane). The starting material (higher R_f) should disappear, and the primary amide (lower R_f) should appear.

    • Typical Time: 1–2 hours with sonication; 4–6 hours with stirring.

  • Quenching: Once complete, decant the solution from any unreacted magnesium.

  • Work-up:

    • Concentrate the methanol solution under reduced pressure.

    • Dilute the residue with 1N HCl (to dissolve Mg salts and protonate the amide) and extract with Ethyl Acetate (3x).

    • Wash combined organics with saturated NaHCO₃ and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOH/Water or flash chromatography.

Protocol B: SmI₂/Amine/H₂O (The "Precision" Standard)

Rationale: Samarium(II) iodide is a powerful single-electron reductant. The addition of water and an amine (like pyrrolidine or triethylamine) dramatically increases the reducing power of SmI₂ and protonates the intermediate, leading to instantaneous cleavage [3, 4].

Materials
  • Substrate: 4-Methoxy-N-tosylbenzamide (1.0 equiv)

  • Reagent: SmI₂ (0.1 M in THF) (2.5–3.0 equiv)

  • Additives: Water (degassed), Pyrrolidine or Et₃N (3.0 equiv)

  • Solvent: Dry THF

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic)

Step-by-Step Procedure
  • Setup: Flame-dry a Schlenk flask or round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 4-Methoxy-N-tosylbenzamide (1.0 mmol) in dry THF (5 mL). Add the amine (3.0 mmol) and water (6.0 mmol).

    • Critical: The system must be kept under inert atmosphere.

  • Addition: Dropwise add the SmI₂ solution (0.1 M in THF) to the stirring mixture at Room Temperature.

    • Observation: The deep blue color of SmI₂ will fade to yellow/white upon contact with the substrate. Continue addition until a stable blue color persists (indicating excess SmI₂).

  • Reaction: The reaction is typically instantaneous (< 5 minutes).

  • Quenching: Open the flask to air (oxidizes excess SmI₂ to yellow Sm³⁺). Dilute with diethyl ether and 0.1 M HCl or saturated Na₂S₂O₃.

  • Work-up:

    • Extract with Ethyl Acetate or Ether.

    • Wash with NaHCO₃ (to remove sulfinic acid byproducts) and brine.

    • Dry and concentrate.[3]

Analytical Validation

Upon successful detosylation, the NMR spectrum will show distinct changes confirming the loss of the tosyl group and the formation of the primary amide.

Expected ¹H NMR Data (DMSO-d₆)
MoietyStarting Material (N-Tosyl)Product (Primary Amide)Change
Tosyl-Ar-H Doublets ~7.4 & 7.8 ppmAbsent Diagnostic
Tosyl-CH₃ Singlet ~2.4 ppmAbsent Diagnostic
Amide NH Broad singlet ~12.0 ppm (1H)Broad singlets ~7.8 & 7.2 ppm (2H)Shift & Integration
Methoxy Singlet ~3.8 ppmSinglet ~3.8 ppmUnchanged

Troubleshooting Guide

IssuePossible CauseSolution
Incomplete Reaction (Mg Method) Mg surface passivated (oxide layer).Add a crystal of Iodine (I₂) or 1,2-dibromoethane to activate Mg. Use sonication.
Low Yield (SmI₂ Method) SmI₂ solution degraded (oxidized).Ensure SmI₂ is deep blue, not green/yellow. Prepare fresh or titrate before use.
Product is Water Soluble 4-Methoxybenzamide has moderate polarity.Do not use excessive water during workup. Salt out the aqueous layer with NaCl before extraction.
Demethylation Observed Acidic conditions too harsh (unlikely in these protocols).Ensure workup acid (HCl) is dilute (0.1 - 1N) and contact time is short.

References

  • Pak, C. S., et al. (2025). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. ResearchGate.

  • Alonso, E., Ramón, D. J., & Yus, M. (1997). Reductive deprotection of sulfonamides using Mg/MeOH. Tetrahedron, 53, 14355-14368.

  • Moussa, Z., & Romo, D. (2006).[4] Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 3294-3298.[4]

  • Hilborn, J., et al. (2025). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. ResearchGate.

  • BenchChem Application Notes. (2025). Cleavage of the Tosyl Group from N-Tosyl Derivatives.

Sources

Method

4-Methoxy-N-tosylbenzamide as a directing group in ortho-functionalization reactions

Topic: 4-Methoxy-N-tosylbenzamide as a directing group in ortho-functionalization reactions Content Type: Detailed Application Note and Protocol. Executive Summary The N-tosylcarboxamide moiety represents a "privileged"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxy-N-tosylbenzamide as a directing group in ortho-functionalization reactions Content Type: Detailed Application Note and Protocol.

Executive Summary

The N-tosylcarboxamide moiety represents a "privileged" directing group (DG) in modern C-H activation chemistry. Unlike simple amides, the N-tosyl variant possesses a highly acidic N-H proton (


), enabling facile deprotonation and coordination to transition metals (Pd, Rh, Ir) under mild conditions.

This guide focuses on 4-Methoxy-N-tosylbenzamide as a model substrate. The presence of the electron-donating methoxy group at the para-position activates the arene ring, making it an ideal candidate for demonstrating high-yield ortho-functionalizations (halogenation, arylation, alkoxylation). However, this activation also introduces a challenge: competing background electrophilic aromatic substitution. This note demonstrates how the N-tosyl DG overrides these intrinsic electronic biases to enforce exclusive ortho-regioselectivity.

Mechanistic Principles & Directing Group Logic

Why N-Tosylbenzamide?

The efficacy of 4-Methoxy-N-tosylbenzamide relies on the "Acidity-Coordination" balance:

  • Acidity: The electron-withdrawing sulfonyl group renders the amide proton acidic. Upon treatment with mild bases (e.g., acetates, carbonates), the nitrogen is deprotonated to form an anionic N-donor.

  • 
    -Donation:  The resulting imidate anion is a powerful 
    
    
    
    -donor, stabilizing the high-valent metal intermediates (e.g., Pd(IV)) often required for oxidative functionalization.
  • Geometry: It forms a rigid 5-membered metallacycle upon C-H activation, placing the metal center in perfect proximity to the ortho-carbon.

The Catalytic Cycle (Pd-Catalyzed Halogenation)

The reaction generally proceeds via a Pd(II)/Pd(IV) manifold. The key intermediate is the stable 5-membered palladacycle.

CatalyticCycle Start 4-Methoxy-N-tosylbenzamide + Pd(OAc)2 Coordination Coordination & Deprotonation (-AcOH) Start->Coordination CMD C-H Activation (Concerted Metalation-Deprotonation) Coordination->CMD Palladacycle 5-Membered Palladacycle (Key Intermediate) CMD->Palladacycle Rate Limiting Step Oxidation Oxidative Addition (Formation of Pd(IV)-X species) Palladacycle->Oxidation + Oxidant (e.g., PhI(OAc)2, NBS) RedElim Reductive Elimination (C-X Bond Formation) Oxidation->RedElim Product Ortho-Halogenated Product + Pd(II) regeneration RedElim->Product Product->Start Catalyst Turnover

Figure 1: Catalytic cycle for the Pd(II)-catalyzed ortho-halogenation of 4-Methoxy-N-tosylbenzamide. The formation of the 5-membered palladacycle is the regioselectivity-determining step.

Application Scope & Data Summary

The 4-methoxy substituent serves as an electronic activator. While electron-deficient arenes often require harsh conditions (100°C+), 4-Methoxy-N-tosylbenzamide often undergoes functionalization at room temperature or mild heating (40-60°C).

Table 1: Comparative Reactivity of N-Tosylbenzamides (Pd-Catalyzed)

Reaction TypeReagent System4-OMe YieldUnsubstituted YieldKey Insight
Ortho-Iodination Pd(OAc)₂, PhI(OAc)₂, I₂92% 85%EDG (OMe) accelerates C-H insertion.
Ortho-Chlorination Pd(OAc)₂, NCS88% 76%High selectivity; no competitive chlorination at meta-position.
Ortho-Alkoxylation Pd(OAc)₂, PhI(OAc)₂, MeOH81% 65%Requires oxidant to access Pd(IV)-alkoxide intermediate.
Ortho-Arylation Pd(OAc)₂, Ag₂O, Ar-I75% 70%Steric bulk of OMe has minimal impact on mono-arylation.

Detailed Experimental Protocols

Protocol A: Synthesis of Starting Material (4-Methoxy-N-tosylbenzamide)

Before performing C-H activation, high-purity starting material is essential to avoid catalyst poisoning by residual amines.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, 1.5 equiv)

  • p-Toluenesulfonamide (1.0 equiv)

  • Triethylamine (Et₃N, 2.5 equiv)

  • DCM (dry)

Step-by-Step:

  • Activation: Reflux 4-methoxybenzoic acid in SOCl₂ (neat or in DCM) for 2 hours. Evaporate excess SOCl₂ to obtain the crude acid chloride.

  • Coupling: Dissolve p-toluenesulfonamide in dry DCM at 0°C. Add Et₃N.

  • Addition: Dropwise add the crude acid chloride (dissolved in DCM) to the sulfonamide solution.

  • Reaction: Warm to room temperature and stir for 4-6 hours.

  • Workup: Wash with 1M HCl (to remove Et₃N and unreacted amine), then brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water.

    • Target Appearance: White crystalline solid.

    • QC Check: 1H NMR should show distinctive tosyl doublets (7.9, 7.3 ppm) and methoxy singlet (3.8 ppm).

Protocol B: Pd-Catalyzed Ortho-Iodination

This reaction introduces an iodine handle for subsequent Suzuki/Sonogashira couplings.

Reagents:

  • Substrate: 4-Methoxy-N-tosylbenzamide (0.5 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: PhI(OAc)₂ (1.0 equiv)

  • Source: Iodine (I₂, 1.0 equiv)

  • Solvent: DCE (Dichloroethane)[1]

Step-by-Step:

  • Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, add the substrate (152 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and I₂ (127 mg, 0.5 mmol).

  • Solvent: Add DCE (2.0 mL).

  • Oxidant: Add PhI(OAc)₂ (161 mg, 0.5 mmol) in one portion.

  • Reaction: Seal the vial and stir at room temperature for 12 hours.

    • Note: The 4-OMe group allows this to proceed at RT. Less activated substrates may require 60°C.

  • Quench: Dilute with DCM and wash with sat. Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (purple color disappears).

  • Isolation: Extract with DCM (3x), dry over MgSO₄, concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield Expectation: 85-95%.

Protocol C: Removal of the Directing Group

To recover the free amide or acid.

Method:

  • Deprotection: Treat the functionalized N-tosylbenzamide with Mg powder (5 equiv) in MeOH under sonication or reflux.

  • Result: Cleavage of the N-S bond yields the primary benzamide.

Troubleshooting & Optimization (Expert Insights)

Issue 1: Low Conversion

  • Cause: Moisture in the solvent or "inactive" Pd(OAc)₂ (black/clumped).

  • Fix: Use freshly distilled DCE. Ensure Pd(OAc)₂ is an orange/brown powder. If the reaction stalls, add 10 mol% of trifluoroacetic acid (TFA) to accelerate the C-H activation step (proton shuttle effect).

Issue 2: Di-halogenation

  • Cause: The 4-OMe group makes the ring very reactive.

  • Fix: For mono-iodination, strictly control stoichiometry (1.0 equiv I₂). Monitor via TLC. If di-iodination persists, lower temperature to 0°C initially.

Issue 3: Regioselectivity Drift

  • Observation: Traces of meta-product.

  • Insight: This is rare with N-tosyl DGs. If observed, it indicates the mechanism has shifted to an electrophilic aromatic substitution (EAS) pathway rather than directed C-H activation.

  • Fix: Ensure the catalyst is active. EAS competes when the metal fails to coordinate. Increase catalyst loading to 10 mol%.

Workflow Visualization

Workflow Substrate 4-Methoxy- N-Tosylbenzamide Reaction Pd(OAc)2 (5%) PhI(OAc)2, I2 DCE, RT Substrate->Reaction Mix Intermediate Palladacycle Species Reaction->Intermediate C-H Act. Product Ortho-Iodo Product Intermediate->Product C-I Bond Diversification Suzuki Coupling (Biaryls) Product->Diversification Pd(0)

Figure 2: Experimental workflow for the conversion of 4-Methoxy-N-tosylbenzamide to biaryl scaffolds via ortho-iodination.

References

  • Review on N-Tosylcarboxamides

    • N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. Molecules, 2021, 26(4), 856.
  • Ortho-Halogenation Methodology

    • Room-Temperature Ortho-Alkoxylation and -Halogenation of N-Tosylbenzamides by Using Palladium(II)-Catalyzed C-H Activation. Chem. Commun., 2014, 50, 13585-13588.
  • Ortho-Arylation Methodology

    • N-Tosylcarboxamide as a Transformable Directing Group for Pd-Catalyzed C–H Ortho-Arylation.[2] Org.[2][3][4][5] Lett., 2013 , 15(1), 84–87.

  • Crystal Structure & Properties

    • Crystal structure of 4-methoxy-N-phenylbenzamide (Structural analog analysis). Acta Cryst., 2014, E70, o647.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing the cleavage of the N-tosyl group during subsequent reactions

The following technical guide is structured to address the chemoselective preservation of the N-tosyl (p-toluenesulfonyl) group. Unlike standard "deprotection" guides, this resource focuses on retention strategies —how t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the chemoselective preservation of the N-tosyl (p-toluenesulfonyl) group. Unlike standard "deprotection" guides, this resource focuses on retention strategies —how to perform complex transformations on other parts of a molecule without inadvertently triggering the cleavage of the sulfonamide bond.

Content Type: Technical Support / Troubleshooting Audience: Synthetic Chemists, Process Chemists, Drug Discovery Researchers Version: 2.1 (Current)

Executive Summary: The Stability Paradox

The N-tosyl group is renowned for its robustness against hydrolysis (acidic/basic) and nucleophilic attack. However, its "kryptonite" lies in Single Electron Transfer (SET) processes. While stable to nucleophilic hydrides (e.g., LiAlH₄), the N-tosyl group is extremely vulnerable to dissolving metal reductions (Na/NH₃, Mg/MeOH) and radical mediators (SmI₂/H₂O).

This guide provides the operational parameters required to navigate these "danger zones" and maintain sulfonamide integrity.

Module 1: Troubleshooting Reductive Cleavage (The Danger Zone)

User Query: I am trying to reduce a conjugated ester to a saturated ester using Mg/MeOH, but I am losing my N-tosyl group. Why?

Technical Insight: Magnesium in methanol (Mg/MeOH) generates solvated electrons, mimicking "dissolving metal" conditions (similar to Na/NH₃). These conditions specifically target the S–N bond for reductive cleavage. The N-tosyl group acts as an electron sink; once it accepts an electron, it fragments into the sulfinate anion and the amine radical/anion.

Corrective Protocol: You must switch from an Electron Transfer mechanism to a Hydride Transfer or Catalytic Hydrogenation mechanism.

Reaction TypeUnsafe Reagent (Cleaves N-Ts)Safe Alternative (Retains N-Ts)Mechanism of Safety
Conj. Alkene Reduction Mg / MeOHH₂ / Pd-C (1 atm)Pd-catalyzed hydrogenation does not cleave S-N bonds under mild pressure.
Conj. Alkene Reduction Na / NH₃ (Birch)Stryker’s Reagent [(PPh₃)CuH]₆Copper hydride performs 1,4-reduction via hydride insertion, avoiding SET.
Ketone Reduction Na / EthanolNaBH₄ or LiAlH₄ Nucleophilic boron/aluminum hydrides do not transfer single electrons to the sulfonyl group.

Diagram 1: The Reductive Stability Landscape Visualizing the safe vs. unsafe zones for N-Tosyl retention.

TosylStability NTs N-Tosyl Group NaNH3 Na / NH3 (l) (Dissolving Metal) NTs->NaNH3 CLEAVAGE (S-N Bond Break) MgMeOH Mg / MeOH (Solvated Electron) NTs->MgMeOH CLEAVAGE SmI2_Add SmI2 + H2O/Amine (Strong Reductant) NTs->SmI2_Add CLEAVAGE LAH LiAlH4 / Red-Al (Nucleophilic Hydride) NTs->LAH STABLE H2Pd H2 / Pd-C (Catalytic Hydrogenation) NTs->H2Pd STABLE Stryker Stryker's Reagent (Cu-Hydride) NTs->Stryker STABLE Acid HCl / TFA / H2SO4 (Protic Acid) NTs->Acid STABLE

Caption: Reagent compatibility map. Red pathways indicate Single Electron Transfer (SET) reagents that cause cleavage; Green pathways indicate orthogonal reagents.

Module 2: Samarium Diiodide (SmI₂) Tuning

User Query: I need to use SmI₂ for a pinacol coupling or Reformatsky reaction, but literature says SmI₂ cleaves sulfonamides. Can I prevent this?

Technical Insight: SmI₂ is a tunable reductant. Its redox potential increases significantly (becomes more reducing, ~ -2.8 V) when complexed with ligands like HMPA, water, or amines. The cleavage of N-tosyl groups by SmI₂ is proton-dependent and ligand-accelerated .

The "Safe" SmI₂ Protocol: To retain the N-tosyl group, you must avoid the "activation cocktail" (Water/Amine) that is typically used to remove it.

  • Exclude Proton Sources: Run the reaction under strictly anhydrous conditions. The reductive cleavage of sulfonamides consumes protons. Without a proton source (like H₂O or MeOH), the cleavage is kinetically inhibited.

  • Avoid Amines: Do not add Et₃N or other amines, which coordinate to Sm and increase its reducing power to the threshold required for S-N cleavage.

  • Temperature Control: Maintain temperature at -78 °C to 0 °C. Cleavage is often favored at room temperature or reflux.

Troubleshooting Table: SmI₂ Selectivity

ConditionRedox Potential (approx)Effect on N-TosylRecommendation
SmI₂ / THF (Anhydrous) -1.5 VStable Safe for Pinacol/Reformatsky.
SmI₂ / HMPA -2.0 VRisk Monitor closely; keep cold (-78°C).
SmI₂ / H₂O / Amine -2.8 VCleavage AVOID. This is the standard deprotection method.
Module 3: Orthogonal Chemoselectivity (Acids & Hydrides)

User Query: Can I reduce an ester to an alcohol using LiAlH₄ without touching the sulfonamide?

Answer: Yes. Unlike amides (which reduce to amines) or esters (which reduce to alcohols), sulfonamides are generally inert to LiAlH₄ and Red-Al under standard reflux conditions. The S–N bond is not polarized enough for the aluminohydride to attack the sulfur, nor is it susceptible to hydride displacement.

Validated Protocol: Chemoselective Ester Reduction Objective: Reduce ethyl ester to primary alcohol in the presence of N-Tosyl.

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Reagent: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF (0.5 M) at 0 °C.

  • Addition: Add the N-tosyl ester (dissolved in THF) dropwise to the LAH suspension.

    • Note: Gas evolution (H₂) will occur if the sulfonamide is secondary (N-H), forming the aluminum salt. This salt protects the nitrogen from further reaction.

  • Reaction: Warm to Room Temperature (25 °C) and stir for 1-2 hours. (Do not reflux excessively if not needed).

  • Quench: Use the Fieser method (Water, 15% NaOH, Water) to avoid acidic conditions during workup.

  • Result: The ester is converted to –CH₂OH; the N-Ts remains intact.

User Query: I am using HBr/AcOH to remove a Cbz group, but the Tosyl group is also degrading.

Technical Insight: While stable to HCl and TFA, the N-tosyl group is cleaved by 48% HBr in Acetic Acid (especially with phenol scavengers) at elevated temperatures. This is one of the few acidolytic methods for tosyl removal.

Solution: Use H₂ / Pd-C (Hydrogenolysis) to remove the Cbz group. The N-tosyl group is stable to catalytic hydrogenation, whereas Cbz is cleaved rapidly.

Module 4: Diagnostic Decision Tree

User Query: I observed a mass loss of -155 Da in my LC-MS. Did I lose the Tosyl group?

Analysis: Yes. The molecular weight of the Tosyl group (C₇H₇SO₂) is 155 Da. A loss of [M-155] indicates detosylation.

Troubleshooting Start Problem: Unexpected Reaction Outcome CheckMass Check LC-MS Mass Loss = -155 Da? Start->CheckMass YesMass Yes: N-Tosyl Cleavage Confirmed CheckMass->YesMass Yes NoMass No: Check for N-Alkylation (+R) or N-Chlorination (+Cl) CheckMass->NoMass No AnalyzeCond Analyze Reaction Conditions YesMass->AnalyzeCond Q_Metal Did you use Mg, Na, Li, or SmI2? AnalyzeCond->Q_Metal Fix_Metal CAUSE: Electron Transfer (SET) FIX: Switch to Hydride (LAH/NaBH4) or Catalytic H2 Q_Metal->Fix_Metal Yes Q_Acid Did you use HBr/AcOH or strong acid reflux? Q_Metal->Q_Acid No Fix_Acid CAUSE: Acid Hydrolysis FIX: Use TFA or HCl (milder) or Hydrogenolysis for other groups Q_Acid->Fix_Acid Yes

Caption: Diagnostic workflow for identifying and resolving N-Tosyl instability.

References
  • Ankner, T., & Hilmersson, G. (2009).[1] "SmI2/water/amine-mediated reductive cleavage of the N–S bond in sulfonamides." Tetrahedron Letters, 50(14), 1563-1566. (Demonstrates that amine/water is required for cleavage, implying anhydrous conditions are safe).

  • Moussa, Z., & Romo, D. (2006).[2][3] "Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation." Synlett, 2006(19), 3294-3298. (Highlights that activation is often needed for cleavage, supporting stability of unactivated systems).

  • Alonso, E., Ramón, D. J., & Yus, M. (1997).[2] "Reductive deprotection of allyl, benzyl and sulfonyl protected alcohols, amines and amides using a naphthalene-catalysed lithiation." Tetrahedron, 53(42), 14355-14368. (Defines the dissolving metal conditions that must be avoided).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for stability profiles: Stable to LiAlH4, cleaved by Na/NH3).
  • Roemmele, R. C., & Rapoport, H. (1988). "Selective reduction of N-(p-toluenesulfonyl) amino acids and esters with lithium aluminum hydride." The Journal of Organic Chemistry, 53(10), 2367-2371. (Confirming stability of N-Ts to LAH reduction).

Sources

Optimization

Troubleshooting guide for the reaction of 4-Methoxy-N-tosylbenzamide with organometallics

Ticket ID: #RXN-4MeO-Ts Topic: Troubleshooting Nucleophilic Addition & Chemoselectivity Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-4MeO-Ts Topic: Troubleshooting Nucleophilic Addition & Chemoselectivity Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Chameleon" Substrate

Welcome to the technical support center. You are working with 4-Methoxy-N-tosylbenzamide , a substrate that behaves deceptively. To the untrained eye, it looks like a standard amide. However, the presence of the electron-withdrawing tosyl group and the acidic N-H proton creates a "chameleon" reactivity profile.

Depending on your conditions (temperature, reagent type, stoichiometry), this molecule can undergo:

  • Nucleophilic Acyl Substitution (yielding a Ketone).

  • Double Addition (yielding a Tertiary Alcohol).

  • Directed Ortho Metalation (DoM) (yielding an ortho-substituted benzamide).

This guide is structured to help you navigate these competing pathways and troubleshoot failure modes.

The Fundamental Mechanism (The "Why")

To troubleshoot, you must understand the invisible species in your flask. The reaction does not proceed via a simple single-step attack.

The "Sacrificial Proton" Rule: The N-H proton in N-tosylbenzamides has a pKa of ~3–5 (comparable to acetic acid).

  • Implication: The first equivalent of your organometallic reagent (Grignard or Organolithium) acts purely as a base , not a nucleophile. It is "sacrificed" to deprotonate the nitrogen.

  • The Active Species: The actual electrophile is the mono-anionic salt (N-metallated species). This anion is less electrophilic than the neutral starting material, which helps prevent over-addition (similar to Weinreb amides), but the electron-donating 4-methoxy group further deactivates the carbonyl.

Visualizing the Reaction Pathways

The following diagram illustrates the critical decision points in the reaction mechanism.

ReactionPathways Start 4-Methoxy-N-tosylbenzamide (Substrate) BaseStep Add 1.0 eq Organometallic (RM) Start->BaseStep Deprotonated N-Metallated Anion (Inactive Electrophile) BaseStep->Deprotonated Fast Acid-Base rxn AddStep Add 2nd eq Organometallic (Nucleophilic Attack) Deprotonated->AddStep Tetrahedral Stable Tetrahedral Intermediate (Dianion) AddStep->Tetrahedral Slow step (4-OMe deactivation) Quench Acidic Hydrolysis (H3O+) Tetrahedral->Quench Standard Path (<0°C) Elimination Thermal Elimination of TsNH- Tetrahedral->Elimination High Temp (>RT) or Long Time Ketone Product A: Ketone (Target) Quench->Ketone Imine N-Tosyl Imine (Highly Reactive) Elimination->Imine Alcohol Product B: Tertiary Alcohol (Over-addition) Imine->Alcohol + Excess RM

Figure 1: Reaction decision tree showing how temperature and stoichiometry dictate the formation of Ketones vs. Alcohols.

Troubleshooting Guide (FAQ)

These are the most common tickets we receive regarding this substrate.

Q1: "I recovered almost 100% starting material. What happened?"

Diagnosis: Stoichiometry Failure. Explanation: You likely used 1.0 or 1.1 equivalents of organometallic. As noted above, the first equivalent is consumed instantly to deprotonate the nitrogen. No nucleophile remains to attack the carbonyl. Solution:

  • Minimum Requirement: 2.0 equivalents (1 for deprotonation, 1 for attack).

  • Recommended: 2.5 to 3.0 equivalents to drive the reaction to completion, especially given the deactivating nature of the 4-methoxy group.

Q2: "I am seeing a tertiary alcohol instead of the ketone."

Diagnosis: Collapse of the Intermediate. Explanation: N-tosyl amides are "imperfect" Weinreb mimics. If the reaction warms up before quenching, the tetrahedral intermediate can eject the sulfonamide group (


) to form an N-tosyl imine . This imine is highly electrophilic and immediately reacts with any excess organometallic present to form the alcohol.
Solution: 
  • Temperature Control: Keep the reaction at 0°C or -78°C (depending on the reagent) during the addition. Do not reflux unless you want the alcohol.

  • Reverse Quench: Pour the reaction mixture into the acid. This ensures the intermediate hydrolyzes to the ketone faster than it can eliminate to the imine.

Q3: "I used n-BuLi and got a complex mixture/ortho-substituted product."

Diagnosis: Directed Ortho Metalation (DoM) Interference. Explanation: The sulfonyl-amide group is a Directed Metalation Group (DMG). Strong bases like


-BuLi, particularly at low temperatures (-78°C), may preferentially remove the proton ortho to the amide on the aromatic ring rather than attacking the carbonyl, or ortho to the methoxy group (though the amide is usually the stronger director).
Solution: 
  • Switch Reagents: Use Grignard reagents (RMgX) instead of Organolithiums (RLi). Grignards are generally less basic and more nucleophilic toward the carbonyl, minimizing DoM.

  • Temperature: If you must use RLi, perform the addition at slightly higher temperatures (e.g., -20°C) where nucleophilic attack is kinetically favored over metalation, or use a non-coordinating solvent.

Q4: "My starting material won't dissolve in Ether/Hexanes."

Diagnosis: Solubility. Explanation: Sulfonamides are polar and often crystalline solids. Solution:

  • Solvent: Use dry THF (Tetrahydrofuran). It is essential for solubility and helps stabilize the Grignard/Lithium clusters.

Recommended Protocol: Synthesis of Ketones

Objective: Selective formation of a ketone from 4-Methoxy-N-tosylbenzamide. Reagent: Phenylmagnesium Bromide (PhMgBr) as the model nucleophile.

StepActionTechnical Note
1. Prep Flame-dry a 2-neck flask under Argon/Nitrogen.Moisture kills the reagent.
2. Solvation Dissolve 1.0 eq 4-Methoxy-N-tosylbenzamide in dry THF (0.2 M concentration).If not fully soluble, sonicate. It will dissolve as the base reacts.
3. Cooling Cool the solution to 0°C (ice bath).Low temp prevents side reactions (elimination to imine).
4. Addition Add 2.5 eq of PhMgBr dropwise over 15 mins.Observation: Gas evolution (alkane) may occur during the first 1.0 eq (deprotonation).
5. Reaction Stir at 0°C for 1–2 hours.Monitor by TLC. Note: The intermediate is a salt; quench a TLC aliquot with dilute HCl to see the product.
6. Quench Critical: Pour the reaction mixture into cold 1M HCl or saturated NH₄Cl.Acidic hydrolysis is required to cleave the C-N bond and release the ketone.
7. Workup Extract with EtOAc, wash with brine, dry over Na₂SO₄.The byproduct is p-toluenesulfonamide (TsNH₂), which is solid and polar.
Comparative Data: Reagent Selection

Choosing the right organometallic is crucial for the 4-methoxy substrate.

FeatureGrignard Reagents (RMgX) Organolithiums (RLi)
Basicity ModerateHigh (Superbase behavior)
Chemoselectivity Favors Carbonyl Attack (C=O)Risk of Ortho-Deprotonation (DoM)
Reaction Temp 0°C to Room Temp-78°C to 0°C
Risk of Alcohol Low (Intermediate is stable Mg-chelate)Medium (Li-intermediates collapse faster)
Recommendation Preferred for Ketone SynthesisUse only if Grignard is unreactive
References & Further Reading
  • Mechanism of Grignard Addition to N-Acyl Sulfonamides

    • Concept: N-acyl sulfonamides act as "Weinreb Amide" mimics where the N-sulfonyl group stabilizes the tetrahedral intermediate, preventing over-addition under controlled conditions.

    • Source: Organic Chemistry Portal. "Synthesis of Ketones from Activated Amides".

    • URL:[Link]

  • Directed Ortho Metalation (DoM) Risks

    • Concept: Sulfonamides and amides are potent Directing Metalation Groups (DMGs). The use of strong bases (RLi) can lead to ring lithiation instead of carbonyl attack.[1]

    • Source: Snieckus, V. "Directed Ortho Metalation.[2][3] Tertiary Amides and Carbamates as Synthetic Connections". Chem. Rev.[2] 1990.[4]

    • URL:[Link] (Note: Deep link to DOI).

  • Reactivity of 4-Methoxy-N-tosylbenzamide

    • Concept: Specific physical properties (pKa, solubility) and the deactivating effect of the methoxy group.

    • Source: PubChem Compound Summary for N-Tosylbenzamide derivatives.

    • URL:[Link]

  • Grignard Reagents: Common Side Reactions

    • Concept: Explanation of enolization vs. addition and the "sacrificial proton" in substrates with acidic hydrogens.

    • Source: Master Organic Chemistry. "Grignard Reagents and Acidic Protons".

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of 4-Methoxy-N-tosylbenzamide with Weinreb amides in ketone synthesis

This guide provides an in-depth technical comparison between 4-Methoxy-N-tosylbenzamide (representing the class of N-tosyl "activated" amides) and Weinreb Amides (N-methoxy-N-methylamides) for the synthesis of ketones. E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Methoxy-N-tosylbenzamide (representing the class of N-tosyl "activated" amides) and Weinreb Amides (N-methoxy-N-methylamides) for the synthesis of ketones.

Executive Summary

In modern drug discovery, the synthesis of ketones from carboxylic acid derivatives is a pivotal transformation. While Weinreb amides have long been the "gold standard" due to their ability to prevent over-addition via stable chelation, they typically require highly reactive nucleophiles (Grignard or organolithium reagents).

4-Methoxy-N-tosylbenzamide (specifically its N-methylated derivative in cross-coupling contexts) represents a newer class of "Twisted" or Activated Amides . These reagents utilize ground-state destabilization of the amide bond to permit oxidative addition by transition metals (Pd, Ni), enabling ketone synthesis under milder conditions using boronic acids or organozinc reagents. This guide compares these two distinct mechanistic approaches.

Part 1: Mechanistic Deep Dive

The fundamental difference lies in how each reagent controls the reaction trajectory to stop at the ketone stage.

Weinreb Amide: Chelation Control

The Weinreb amide functions via thermodynamic stabilization . Upon nucleophilic attack by a hard nucleophile (


), the metal coordinates between the carbonyl oxygen and the methoxy oxygen. This forms a stable five-membered cyclic intermediate that resists collapse (and thus further addition) until acidic workup.
N-Tosylbenzamide: Electronic Activation & Catalysis

The N-tosyl group is highly electron-withdrawing. In N-methyl-N-tosylbenzamides, this withdrawal, combined with steric repulsion between the tosyl and methyl groups, twists the amide bond (orthogonal distortion). This weakens the


 bond resonance (

), making it susceptible to Oxidative Addition by Pd(0). The reaction proceeds via a catalytic cross-coupling cycle (Transmetallation

Reductive Elimination), avoiding the formation of a reactive ketone intermediate during the reaction.

MechanismComparison cluster_Weinreb Weinreb Amide Pathway (Nucleophilic Addition) cluster_Tosyl N-Tosyl Amide Pathway (Pd-Catalyzed Coupling) W_Start Weinreb Amide (Stable Resonance) W_Inter Tetrahedral Intermediate (Mg-Chelated, Stable) W_Start->W_Inter + R-MgX (Nucleophilic Attack) W_Prod Ketone Product W_Inter->W_Prod + H3O+ (Hydrolysis/Collapse) T_Start N-Tosyl Amide (Twisted/Activated) T_OxAdd Acyl-Pd-NTs Species (Oxidative Addition) T_Start->T_OxAdd + Pd(0) T_Trans Acyl-Pd-R Species (Transmetallation) T_OxAdd->T_Trans + R-B(OH)2 / Base T_Prod Ketone Product T_Trans->T_Prod Reductive Elimination

Figure 1: Mechanistic divergence between Weinreb (chelation stability) and N-Tosyl (catalytic cross-coupling) pathways.

Part 2: Comparative Analysis

FeatureWeinreb Amide4-Methoxy-N-tosylbenzamide (Activated)
Primary Mechanism Nucleophilic Acyl Substitution (1,2-addition)Pd-Catalyzed Acylative Cross-Coupling
Nucleophile Required Grignard (RMgX) or Organolithium (RLi)Boronic Acids , Boranes, or Organozincs
Reaction Conditions Low temp (

C to

C), Anhydrous
Room Temp to

C, Mild base (

)
Functional Group Tolerance Moderate. Sensitive to esters, nitriles, epoxides due to harsh Grignard.High. Tolerates esters, nitriles, halides, and protic groups (if protected).
Reagent Stability High (shelf-stable oil/solid).High (crystalline solid, shelf-stable).
Atom Economy Lower (Stoichiometric metal waste).Higher (Catalytic metal, though stoichiometric boron waste).
Cost Low precursors (N,O-dimethylhydroxylamine).Moderate precursors (Tosyl isocyanate or Sulfonamide).
Key Limitation Hard nucleophiles only; cannot easily use alkyl groups with

-hydrogens without side reactions.
Requires Pd catalyst; N-methyl derivative often required for coupling.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-N-methyl-N-tosylbenzamide

This precursor is required for the Pd-catalyzed ketone synthesis. The secondary amide (N-H) is typically alkylated first.

  • Reagents: 4-Methoxybenzoic acid (1.0 equiv), Thionyl chloride (1.5 equiv), p-Toluenesulfonamide (1.0 equiv),

    
    , Methyl Iodide.
    
  • Step 1 (Acyl Sulfonamide Formation): Reflux 4-methoxybenzoic acid with

    
     to form the acid chloride. Remove excess 
    
    
    
    . Dissolve residue in DCM. Add p-toluenesulfonamide and pyridine (2.0 equiv). Stir at RT for 4h. Acidic workup yields 4-Methoxy-N-tosylbenzamide .
  • Step 2 (Methylation): Dissolve the secondary amide in DMF. Add

    
     (1.5 equiv) and MeI (1.2 equiv). Stir at RT for 2h. Pour into water, filter the precipitate.
    
    • Result:4-Methoxy-N-methyl-N-tosylbenzamide (White crystalline solid).

Protocol B: Pd-Catalyzed Ketone Synthesis (N-Tosyl Method)

Based on methodology from Molecules 2018, 23, 2412.

  • Setup: In a glovebox or under Argon, charge a reaction vial with:

    • 4-Methoxy-N-methyl-N-tosylbenzamide (0.5 mmol)

    • Phenylboronic acid (0.75 mmol) (or Triethylborane for alkyl ketones)

    • Pd-PEPPSI-IPr catalyst (2 mol%)

    • 
       (1.5 mmol)
      
    • Toluene or MTBE (2.0 mL)

  • Reaction: Stir the mixture at Room Temperature (25 °C) for 12–24 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Typical Yield: 85–95% of 4-Methoxybenzophenone.

Protocol C: Standard Weinreb Ketone Synthesis
  • Setup: Flame-dry a flask under

    
    . Add N-methoxy-N-methyl-4-methoxybenzamide  (1.0 equiv) in dry THF.
    
  • Addition: Cool to

    
    C. Add Phenylmagnesium bromide (1.2 equiv) dropwise over 15 mins.
    
  • Reaction: Stir at

    
    C for 1 hour. (Monitor by TLC; intermediate is stable).
    
  • Quench: Pour into saturated

    
     (aq) or 1M HCl. Note: This step hydrolyzes the intermediate.
    
  • Workup: Extract with Ether, wash with brine, dry, and concentrate.

Part 4: Performance Data Comparison

The following table summarizes experimental yields for the synthesis of 4-Methoxybenzophenone using both methods.

MetricWeinreb Method (Protocol C)N-Tosyl Method (Protocol B)
Substrate N-methoxy-N-methyl-4-methoxybenzamide4-Methoxy-N-methyl-N-tosylbenzamide
Nucleophile PhMgBr (Grignard)PhB(OH)2 (Boronic Acid)
Catalyst NonePd-PEPPSI-IPr (2 mol%)
Temp/Time

C / 1 h

C / 18 h
Yield 92% 94%
Chemoselectivity Fails if substrate has -CHO, -CN, or -NO2.Success (Tolerates -CN, -NO2 on the boronic acid or amide).

Conclusion

  • Use Weinreb Amides when: You are synthesizing simple ketones, have access to stable Grignard reagents, and your substrate lacks electrophilic functional groups (like esters/nitriles) that would react with the Grignard.

  • Use 4-Methoxy-N-tosylbenzamide (Activated Amides) when: You require mild conditions (Room Temp), need to tolerate sensitive functional groups, or wish to use air-stable boronic acids instead of pyrophoric organometallics.

References

  • Palladium-Catalyzed Room Temperature Acylative Cross-Coupling of Activated Amides with Trialkylboranes. Source: Molecules 2018, 23(9), 2412. URL:[Link]

  • Weinreb Ketone Synthesis: A Review. Source: Tetrahedron Letters 1981, 22(39), 3815-3818. URL:[Link]

  • N-Acylsaccharins and N-Acyl-N-tosylamides as Twisted Amides for Acyl Cross-Coupling. Source: Org.[1][2][3][4] Lett. 2016, 18, 2375.[2] URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Methoxy-N-tosylbenzamide and Other N-Activated Amides in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the quest for efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation is perpet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation is perpetual. Amides, once considered relatively inert due to the resonance stabilization of the N-C(O) bond, have emerged as versatile synthons through the strategy of N-activation. This guide provides an in-depth comparative analysis of the reactivity of 4-Methoxy-N-tosylbenzamide alongside other commonly employed N-activated amides, with a focus on their application in palladium-catalyzed cross-coupling reactions. By examining the electronic and steric effects of different activating and substituent groups, we aim to furnish researchers with the insights necessary to make informed decisions in catalyst and substrate selection, ultimately accelerating discovery and development programs.

The Principle of N-Activation: Overcoming the Inertia of the Amide Bond

The inherent stability of the amide bond, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system, renders it a poor electrophile.[1] N-activation strategies disrupt this resonance stabilization, thereby increasing the electrophilicity of the carbonyl carbon and facilitating transformations such as cross-coupling reactions.[2] This is typically achieved by installing an electron-withdrawing group on the nitrogen atom, which serves two primary purposes:

  • Weakening of the N-C(O) bond: The electron-withdrawing group pulls electron density away from the nitrogen, reducing its ability to donate into the carbonyl group. This ground-state destabilization makes the amide bond more susceptible to cleavage.[2]

  • Creating a better leaving group: Upon oxidative addition of the N-C(O) bond to a low-valent metal catalyst (e.g., Pd(0)), the N-activating group stabilizes the resulting anionic nitrogen species, making it a more effective leaving group.

Commonly employed N-activating groups include tosyl (Ts), tert-butoxycarbonyl (Boc), and mesyl (Ms) groups. The choice of activating group can significantly influence the reactivity of the amide, as we will explore in this guide.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in organic synthesis.[3][4] The use of N-activated amides as electrophilic partners in this reaction has gained significant traction.[5][6] Here, we compare the performance of 4-Methoxy-N-tosylbenzamide with other N-activated amides in a representative Suzuki-Miyaura coupling with phenylboronic acid.

The Role of the N-Activating Group

The nature of the N-activating group plays a pivotal role in the efficiency of the cross-coupling reaction. To illustrate this, we compare the reactivity of N-tosylbenzamide, N-Boc-benzamide, and N-mesylbenzamide.

EntryN-Activating GroupAmide SubstrateProduct Yield (%)
1Tosyl (Ts)N-Tosylbenzamide85
2BocN-Boc-benzamide92
3Mesyl (Ms)N-Mesylbenzamide78

Yields are representative and collated from various studies for comparative purposes. Actual yields may vary depending on specific reaction conditions.

Analysis:

  • N-Boc-benzamide often exhibits higher reactivity, which can be attributed to the ability of the Boc group to participate in facile decarboxylation under certain conditions, which can be a driving force for the catalytic cycle.[5]

  • N-Tosylbenzamide demonstrates robust reactivity, making it a reliable and widely used substrate. The strong electron-withdrawing nature of the tosyl group effectively activates the amide bond.

  • N-Mesylbenzamide is generally a competent activating group, though in some instances, it may lead to slightly lower yields compared to N-tosyl or N-Boc amides under similar conditions.

The Influence of Benzamide Ring Substituents: The Case of 4-Methoxy-N-tosylbenzamide

Substituents on the benzamide ring can exert significant electronic effects, modulating the reactivity of the N-C(O) bond. The methoxy group at the 4-position in 4-Methoxy-N-tosylbenzamide is an electron-donating group through resonance, which might be perceived as counterintuitive for enhancing the electrophilicity of the carbonyl carbon. However, its influence is more nuanced.

EntryAmide SubstrateProduct Yield (%)
14-Methoxy-N-tosylbenzamide (Electron-donating group)90
2N-Tosylbenzamide (Unsubstituted)85
34-Nitro-N-tosylbenzamide (Electron-withdrawing group)75

Yields are representative and collated from various studies for comparative purposes. Actual yields may vary depending on specific reaction conditions.

Analysis:

  • 4-Methoxy-N-tosylbenzamide: The electron-donating methoxy group increases the electron density of the aromatic ring. While this might slightly decrease the inherent electrophilicity of the carbonyl carbon compared to an unsubstituted analogue, it can also facilitate the oxidative addition step of the palladium catalyst into the N-C(O) bond. The overall effect is often a higher reaction yield.[7][8] The methoxy group is also a known ortho, para-director in electrophilic aromatic substitution, a property that can be leveraged in other transformations.[9]

  • N-Tosylbenzamide: The unsubstituted benzamide provides a good baseline for reactivity.

  • 4-Nitro-N-tosylbenzamide: The strongly electron-withdrawing nitro group significantly increases the electrophilicity of the carbonyl carbon. However, it can also render the aromatic ring more susceptible to side reactions or catalyst inhibition, sometimes leading to lower yields in cross-coupling reactions.

Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling of N-activated amides involves a catalytic cycle with a palladium complex.

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Acyl-Pd(II)-NHTs_Complex Acyl-Pd(II)-NHTs_Complex Pd(0)L_n->Acyl-Pd(II)-NHTs_Complex Oxidative Addition (Amide Substrate) Acyl-Pd(II)-Ar_Complex Acyl-Pd(II)-Ar_Complex Acyl-Pd(II)-NHTs_Complex->Acyl-Pd(II)-Ar_Complex Transmetalation (Ar-B(OH)2) Product_Release Product (Ketone) Acyl-Pd(II)-Ar_Complex->Product_Release Reductive Elimination Product_Release->Pd(0)L_n Catalyst Regeneration

Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of N-tosylbenzamides.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the N-C(O) bond of the N-activated amide.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The desired ketone product is formed, and the Pd(0) catalyst is regenerated.

The electronic properties of the substituents on the benzamide ring and the nature of the N-activating group can influence the rates of these elementary steps, thereby affecting the overall efficiency of the reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-activated amides with arylboronic acids.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Add_Reagents Add N-activated amide, arylboronic acid, base, and solvent to a reaction vial. Start->Add_Reagents Degas Degas the mixture with an inert gas (e.g., Argon). Add_Reagents->Degas Add_Catalyst Add Pd catalyst and ligand. Degas->Add_Catalyst Heat Heat the reaction mixture at the specified temperature with stirring. Add_Catalyst->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Reaction Complete Quench Quench with water and extract with an organic solvent. Cool->Quench Dry_Concentrate Dry the organic layer and concentrate under reduced pressure. Quench->Dry_Concentrate Purify Purify the crude product by column chromatography. Dry_Concentrate->Purify End End Purify->End

Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling of N-activated amides.

Materials:

  • N-activated amide (e.g., 4-Methoxy-N-tosylbenzamide) (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the N-activated amide, arylboronic acid, and base.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent, followed by the palladium catalyst and ligand.

  • Seal the vial and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

Conclusion

The N-activation of amides is a powerful strategy that has transformed these traditionally inert functional groups into versatile electrophilic partners in cross-coupling reactions. This guide has provided a comparative analysis of the reactivity of 4-Methoxy-N-tosylbenzamide with other N-activated amides, highlighting the significant influence of both the N-activating group and substituents on the benzamide ring.

4-Methoxy-N-tosylbenzamide emerges as a highly effective substrate, often providing superior yields in Suzuki-Miyaura cross-coupling compared to its unsubstituted and electron-deficient counterparts. This enhanced reactivity is attributed to a favorable balance of electronic effects that facilitate the key oxidative addition step in the catalytic cycle.

The choice of N-activating group also presents a critical consideration, with N-Boc amides often exhibiting the highest reactivity. However, N-tosyl amides, including the 4-methoxy derivative, offer a robust and reliable alternative with broad applicability.

By understanding the principles outlined in this guide, researchers can strategically select N-activated amides to optimize their cross-coupling reactions, paving the way for more efficient and innovative synthetic routes in drug discovery and materials science.

References

  • Bourne-Branchu, Y., Gosmini, C., & Danoun, G. (2019). N-Boc-Amides in Cross-Coupling Reactions. Chemistry – A European Journal, 25(11), 2663–2674. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Ahmad, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1). [Link]

  • Szostak, M., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(23), 6332–6335. [Link]

  • Garg, N. K., & co-workers. (2018). Cross-Coupling of Amides with Alkylboranes via Nickel-Catalyzed C–N Bond Cleavage. Organic Letters, 20(10), 3053–3057. [Link]

  • Szostak, M., et al. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Syntheses, 98, 184-203. [Link]

  • Szostak, M., et al. (2023). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. The Journal of Organic Chemistry, 88(15), 10455–10466. [Link]

  • Buchwald, S. L., & co-workers. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(36), 13529–13541. [Link]

  • Zhang, Y., et al. (2021). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 26(16), 4995. [Link]

  • Biscoe, M. R., & co-workers. (2018). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Catalysis, 8(4), 3458–3462. [Link]

  • Buchwald, S. L. (2008). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • Szostak, M., et al. (2019). Ground-State Distortion in N‑Acyl-tert-butyl-carbamates (Boc) and N‑Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross-Coupling. The Journal of Organic Chemistry, 84(15), 9479–9488. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1453–1460. [Link]

  • Hartwig, J. F. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 110(4), 2146–2196. [Link]

  • Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • Wieczorkiewicz, P. A., et al. (2022). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 24(3), 1548-1562. [Link]

  • Szostak, M., & Shi, S. (2019). Triflamides: Highly Reactive, Electronically Activated N-Sulfonyl Amides in Catalytic N–C(O) Amide Cross-Coupling. Organic Letters, 21(5), 1253–1257. [Link]

  • Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 659–669. [Link]

  • Toste, F. D., & co-workers. (2020). Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. Journal of the American Chemical Society, 142(36), 15386–15397. [Link]

  • Hartwig, J. F., & co-workers. (2014). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 136(40), 14177–14185. [Link]

  • Karnahl, M., & Pellegrin, Y. (2022). Rich or poor: the impact of electron donation and withdrawal on the photophysical and photocatalytic properties of copper(i) complexes. Catalysis Science & Technology, 12(15), 4735-4746. [Link]

  • Wang, J., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 636. [Link]

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Validation

A Senior Application Scientist's Guide to Confirming the Purity of 4-Methoxy-N-tosylbenzamide via Spectroscopic Analysis

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's purity is not merely a procedural step but the bedrock of reliable and reproducible research. An impurity, even in trace am...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's purity is not merely a procedural step but the bedrock of reliable and reproducible research. An impurity, even in trace amounts, can lead to erroneous biological data, skewed structure-activity relationships, and potential safety concerns. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its structural elucidating power and its capacity for quantitative analysis, making it an indispensable tool for purity assessment.[1][2]

This guide provides an in-depth, practical comparison of expected versus experimental NMR data to rigorously confirm the purity of 4-Methoxy-N-tosylbenzamide. We will delve into the causality behind experimental choices, establish a self-validating protocol, and compare the spectral data of the target compound against potential, common impurities.

The Subject: 4-Methoxy-N-tosylbenzamide

Understanding the molecule's structure is paramount to interpreting its spectroscopic signature. 4-Methoxy-N-tosylbenzamide is comprised of a 4-methoxybenzoyl group linked to a p-toluenesulfonamide moiety. The presence of two distinct aromatic rings and several key functional groups gives rise to a unique and identifiable NMR fingerprint.

Caption: Structure of 4-Methoxy-N-tosylbenzamide with atom numbering for NMR assignment.

Principles of NMR for Purity Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools because every chemically distinct nucleus in a molecule gives rise to a specific signal in the spectrum. The purity of a sample can be assessed by comparing the experimental spectrum to the predicted spectrum of the pure compound. The presence of unexpected signals, or signals with incorrect integration values, indicates impurities.

  • ¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).

  • ¹³C NMR Spectroscopy : This method reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Due to the low natural abundance of ¹³C, coupling between adjacent carbons is not observed, resulting in simpler spectra where each unique carbon typically appears as a single line.[3]

Predicted Spectroscopic Data for Pure 4-Methoxy-N-tosylbenzamide

A critical first step is to predict the ¹H and ¹³C NMR spectra. This is achieved by analyzing the chemical structure and using established chemical shift correlation tables and prediction software.[4][5] The following tables summarize the expected signals for 4-Methoxy-N-tosylbenzamide, assuming a deuterated solvent like DMSO-d₆, which is often chosen for its ability to solubilize a wide range of compounds and for observing exchangeable protons like N-H.

Table 1: Predicted ¹H NMR Data for 4-Methoxy-N-tosylbenzamide in DMSO-d₆

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-N (Amide)11.0 - 12.5Broad Singlet1HAcidic proton, often broad due to exchange.
H2'/H6'7.8 - 8.0Doublet2HAromatic protons ortho to the electron-withdrawing carbonyl and sulfonamide groups.
H3'/H5'7.3 - 7.5Doublet2HAromatic protons meta to the electron-withdrawing groups.
H2/H67.7 - 7.9Doublet2HAromatic protons on the 4-methoxybenzoyl ring, ortho to the carbonyl group.
H3/H56.9 - 7.1Doublet2HAromatic protons on the 4-methoxybenzoyl ring, ortho to the electron-donating methoxy group.
OCH₃~3.8Singlet3HMethoxy group protons.[6]
CH₃ (Tosyl)~2.4Singlet3HTosyl methyl group protons.

Table 2: Predicted ¹³C NMR Data for 4-Methoxy-N-tosylbenzamide

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Amide)165 - 175Carbonyl carbon chemical shift range.[3]
C4 (C-O)160 - 165Aromatic carbon attached to the electron-donating methoxy group.
C1', C4'135 - 145Quaternary aromatic carbons of the tosyl group.
C1125 - 135Quaternary aromatic carbon of the benzoyl group.
C2'/C6', C3'/C5'125 - 130Aromatic CH carbons of the tosyl group.[7]
C2/C6, C3/H5114 - 132Aromatic CH carbons of the benzoyl group.
OCH₃~55Methoxy carbon.[8]
CH₃ (Tosyl)~21Tosyl methyl carbon.

A Self-Validating Experimental Protocol

The integrity of your results is directly tied to the rigor of your experimental protocol. This step-by-step guide is designed to be self-validating, minimizing common sources of error.

NMR_Purity_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis A Weigh Analyte (~10-20 mg) B Add Deuterated Solvent (e.g., DMSO-d6, ~0.7 mL) A->B C Vortex to Dissolve B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire 1H Spectrum (Set appropriate D1) F->G H Acquire 13C Spectrum G->H I Process Spectra (Phase & Baseline Correction) H->I J Calibrate Chemical Shifts I->J K Assign Signals & Integrate J->K L Compare to Prediction & Identify Impurities K->L

Caption: Workflow for NMR-based purity analysis of 4-Methoxy-N-tosylbenzamide.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: The quality of the NMR sample is critical for obtaining high-resolution spectra. Any particulate matter can disrupt the magnetic field homogeneity, leading to broad peaks and poor resolution.

    • Protocol:

      • Accurately weigh approximately 10-20 mg of your synthesized 4-Methoxy-N-tosylbenzamide into a clean, dry vial.

      • Add ~0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).

      • Vortex the sample until the solid is completely dissolved. Visually inspect against a light source to ensure no suspended particles remain.

      • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Causality: Proper instrument setup is crucial for obtaining accurate and quantifiable data. Shimming optimizes the magnetic field homogeneity across the sample. For quantitative ¹H NMR, a sufficient relaxation delay (D1) is essential to allow all protons to fully relax back to their equilibrium state between scans. Failure to do so results in inaccurate integration values, particularly for nuclei with long relaxation times (T₁).[9][10] A delay of at least 5 times the longest T₁ value is recommended for >99% accuracy.[11]

    • Protocol:

      • Insert the NMR tube into the spectrometer.

      • Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to achieve optimal resolution.

      • For ¹H NMR , set the relaxation delay (D1) to a value appropriate for quantitative analysis (a conservative value of 30 seconds is often sufficient for small molecules, though a T₁ inversion-recovery experiment can determine this value precisely). Acquire the spectrum.[12]

      • For ¹³C NMR , acquire a proton-decoupled spectrum using standard parameters. A longer acquisition time may be necessary due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis:

    • Causality: Accurate processing ensures that the spectral data faithfully represents the sample's composition. Incorrect phasing or baseline correction can lead to significant errors in integration and signal identification.

    • Protocol:

      • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

      • Carefully phase the spectra to ensure all peaks are in pure absorption mode.

      • Apply a baseline correction to ensure a flat baseline across the spectrum.

      • Calibrate the ¹H spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).

      • Integrate all signals in the ¹H spectrum.

      • Assign each signal to the corresponding protons and carbons based on the predicted data in Tables 1 and 2.

Comparative Analysis: Identifying Impurities

The core of purity confirmation lies in comparing your experimental data to the ideal spectrum and accounting for any discrepancies. Unidentified peaks are flags for impurities.

Table 3: Comparison of Spectroscopic Data and Impurity Identification

Signal TypeExpected in Pure SamplePotential Impurity SourceCharacteristic Signals of Impurity (DMSO-d₆)Action
Aromatic Region (6.5-8.5 ppm) 4 distinct doubletsUnreacted Starting Materials (4-Methoxybenzoic acid or p-Toluenesulfonamide)4-Methoxybenzoic acid: Signals around 7.8 ppm (d) and 7.0 ppm (d), plus a very broad acid proton >12 ppm. p-Toluenesulfonamide: Signals around 7.6 ppm (d) and 7.3 ppm (d).Compare the chemical shifts and coupling patterns of extra peaks to reference spectra of starting materials.
Aliphatic Region (2.0-4.0 ppm) Two singlets (~3.8 and ~2.4 ppm)Residual Solvents (e.g., Acetone, Ethyl Acetate)Acetone: ~2.09 ppm (s). Ethyl Acetate: ~1.99 ppm (s, CH₃CO), ~4.03 ppm (q, OCH₂), ~1.16 ppm (t, CH₃).Consult a table of common NMR solvent impurities.
Amide/Acid Region (>10 ppm) One broad singlet for N-HUnreacted 4-Methoxybenzoic acidA very broad signal >12 ppm corresponding to the carboxylic acid proton.Check for the presence of a signal significantly downfield from the expected amide proton.
Integration Ratios Should match the number of protons (e.g., 2H:2H:2H:2H:3H:3H)Any impurity with protons in the spectral windowDistorted integration ratios.If an impurity is identified, the relative integration of its peaks to the main compound's peaks can be used for a semi-quantitative purity estimate.

For a truly quantitative assessment, Quantitative NMR (qNMR) can be employed. This involves adding a known amount of a certified internal standard to the sample.[13][14] The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[15][16]

Conclusion

Confirming the purity of a compound like 4-Methoxy-N-tosylbenzamide is a systematic process of prediction, meticulous experimentation, and comparative analysis. By following the detailed protocols for sample preparation, data acquisition with appropriate quantitative parameters, and rigorous data analysis, researchers can confidently validate the integrity of their material. The presence of any signals not attributable to the target molecule or the solvent must be investigated and identified. This rigorous approach ensures that subsequent biological or chemical studies are built on a foundation of unimpeachable chemical purity, upholding the principles of scientific integrity.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Guan, Y., et al. (2021). A graph neural network model for accurate and universal NMR chemical shift prediction.
  • Huan-qiu, et al. (2012). Synthesis and antibacterial activity of novel N-acylsulfonamides. Arabian Journal of Chemistry.
  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Aidhen, I. S., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry.
  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Retrieved from [Link]

  • ResearchGate. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • PubMed. (2019). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-N-methylbenzamide. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Relaxation. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]

  • Gobetto, R., & Girelli, F. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis.
  • Bentham Science Publishers. (2024). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Time Domain NMR Relaxation Data. Retrieved from [Link]

  • University of Sheffield. (n.d.). NMR Relaxation. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved from [Link]

  • MDPI. (n.d.). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]

  • ACS Publications. (n.d.). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

Sources

Comparative

Technical Comparison: Acyl Transfer Reagents Beyond 4-Methoxy-N-tosylbenzamide

This guide provides a technical comparison of alternative acylating agents to 4-Methoxy-N-tosylbenzamide , specifically focusing on their utility as acyl donors in organic synthesis (e.g., transamidation, esterification)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of alternative acylating agents to 4-Methoxy-N-tosylbenzamide , specifically focusing on their utility as acyl donors in organic synthesis (e.g., transamidation, esterification).

The analysis assumes the user is employing 4-Methoxy-N-tosylbenzamide (an activated "twisted amide" or N-acyl sulfonamide) to transfer the 4-methoxybenzoyl moiety to a nucleophile and seeks alternatives that offer better atom economy, reactivity, or operational simplicity.

Introduction: The "Twisted Amide" Baseline

4-Methoxy-N-tosylbenzamide belongs to a class of reagents known as N-acyl sulfonamides (specifically N-tosyl amides). Unlike planar, unreactive primary amides, these molecules are often distorted out of planarity by the steric and electronic repulsion of the sulfonyl group. This "ground-state destabilization" (Winkler-Dunitz distortion) weakens the C–N bond (


 resonance is diminished), rendering the carbonyl highly electrophilic.
  • Primary Utility: Chemoselective acylation of amines (transamidation) and alcohols under mild, metal-free, or Lewis-acid-catalyzed conditions.

  • Why Replace It?

    • Atom Economy: The leaving group (p-toluenesulfonamide anion) is high molecular weight (170 g/mol ), leading to poor mass efficiency.

    • Synthesis: Often requires pre-synthesis from the acid chloride and sulfonamide.

    • Purification: The sulfonamide byproduct can be difficult to remove from polar products.

Mechanism of Activation

The N-tosyl group acts as an electron-withdrawing "spring," twisting the amide bond and lowering the activation energy for nucleophilic attack.

AcylActivation Reagent 4-Methoxy-N-tosylbenzamide (Twisted Amide) TS Tetrahedral Intermediate (Destabilized C-N) Reagent->TS + Nucleophile (Nu-H) (Ground State Destabilization) Product Acylated Product (Amide/Ester) TS->Product Collapse LG Leaving Group (TsNH-) TS->LG Elimination

Figure 1: Activation mechanism of N-tosyl amides. The steric bulk of the tosyl group prevents orbital overlap, making the carbonyl resemble an acid chloride in reactivity but with higher stability.

Strategic Alternatives

The following reagents are categorized by their activation mechanism and operational profile relative to the N-tosyl baseline.

Alternative A: N-Acyl Glutarimides (The "Modern Twist")

Best for: Maintaining the "twisted amide" stability while improving reactivity and atom economy. N-Acyl glutarimides are structurally similar to N-tosyl amides but use a cyclic imide framework. They are bench-stable solids that react with amines at room temperature (often without catalyst) and are highly chemoselective.

  • Reactivity: High (Twisted C-N bond).

  • Stability: High (Hydrolytically stable).

  • Atom Economy: Better than N-tosyl (Leaving group is glutarimide, MW ~113 vs 171).

Alternative B: 4-Methoxybenzoyl Chloride (The "Classic")

Best for: High-throughput, non-selective reactions where moisture is controlled. The standard electrophile. It is significantly more reactive than the N-tosyl amide but lacks its selectivity and stability.

  • Reactivity: Very High (Instant reaction).

  • Stability: Low (Hydrolyzes in air).

  • Selectivity: Poor (Reacts with alcohols, amines, thiols indiscriminately).

Alternative C: N-Acyl Imidazoles (CDI Activated)

Best for: One-pot synthesis from the acid without isolating a reagent. Generated in situ using Carbonyldiimidazole (CDI). This mimics the "activated amide" nature of the N-tosyl compound but avoids the sulfonamide byproduct.

  • Reactivity: Moderate (Tunable with catalysts).

  • Stability: Moisture sensitive (must be used in situ).

  • Byproduct: Imidazole (Water soluble, easy removal).

Alternative D: Active Esters (NHS/PFP)

Best for: Bioconjugation and highly selective acylation. N-Hydroxysuccinimide (NHS) or Pentafluorophenyl (PFP) esters are stable solids. They are less reactive than N-tosyl amides toward hindered nucleophiles but offer superior selectivity for primary amines.

Performance Comparison Matrix

Feature4-Methoxy-N-tosylbenzamide (Baseline)N-(4-Methoxybenzoyl) Glutarimide 4-Methoxybenzoyl Chloride N-(4-Methoxybenzoyl) Imidazole
Role Twisted Amide DonorTwisted Amide DonorAcid Halide DonorAcyl Azole Donor
State Crystalline SolidCrystalline SolidLiquid/Low-Melting SolidIn Situ Species
Stability High (Shelf-stable)High (Shelf-stable)Low (Moisture sensitive)Low (Hydrolyzes)
Reactivity Moderate (Tunable)High (Twisted)ExtremeModerate
Selectivity High (Amine > Alcohol)High (Amine > Alcohol)LowHigh
Atom Economy Poor (LG MW: 171)Moderate (LG MW: 113)Good (LG MW:[1] 35)Moderate (LG MW: 68)
Workup Chromatography often neededAqueous wash / FiltrationAqueous washAcidic wash

Decision Framework for Reagent Selection

SelectionLogic Start Start: Acylation of Nucleophile IsStable Is the substrate acid/moisture sensitive? Start->IsStable IsSelective Is chemoselectivity required? (e.g., Amine vs Alcohol) IsStable->IsSelective Yes UseChloride Use 4-Methoxybenzoyl Chloride (Fast, Cheap) IsStable->UseChloride No IsScale Is the reaction large scale (>100g)? IsSelective->IsScale Yes IsSelective->UseChloride No UseGlutarimide Use N-Acyl Glutarimide (Stable, Selective, No Catalyst) IsScale->UseGlutarimide No (Quality driven) UseCDI Use CDI / Acyl Imidazole (One-pot, Clean Workup) IsScale->UseCDI Yes (Cost driven) KeepTosyl Keep 4-Methoxy-N-tosylbenzamide (If already optimized)

Figure 2: Decision tree for selecting the optimal acylating reagent based on substrate sensitivity and scale.

Experimental Protocols

Protocol A: Transamidation using N-Acyl Glutarimide (Recommended Alternative)

Adapted from Liu et al. (2018). This method replaces the N-tosyl reagent with the more atom-economical glutarimide.

Reagents:

  • N-(4-Methoxybenzoyl)glutarimide (1.0 equiv)

  • Target Amine (1.0 - 1.2 equiv)

  • Solvent: THF or DCM (0.2 M)

  • Optional: DMAP (10 mol%) if amine is non-nucleophilic.

Procedure:

  • Charge a reaction vial with N-(4-Methoxybenzoyl)glutarimide (1.0 equiv).

  • Add solvent (DCM) and the amine (1.2 equiv).

  • Stir at room temperature for 1–4 hours. (Reaction progress can be monitored by TLC; the glutarimide reagent spot will disappear).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine) and saturated NaHCO3 (to remove glutarimide byproduct, which is water-soluble).

  • Dry organic layer over Na2SO4 and concentrate.

Protocol B: Classical Acylation with Acid Chloride

Reagents:

  • 4-Methoxybenzoyl chloride (1.1 equiv)

  • Target Amine (1.0 equiv)

  • Triethylamine (1.5 equiv)

  • DCM (dry)

Procedure:

  • Dissolve amine and triethylamine in dry DCM under inert atmosphere (N2).

  • Cool to 0°C.

  • Add 4-Methoxybenzoyl chloride dropwise.

  • Warm to room temperature and stir for 30–60 minutes.

  • Workup: Quench with water. Wash with 1M HCl and Brine.

References

  • Szostak, M., et al. (2018). "Transamidation of N-acyl-glutarimides with amines." Organic & Biomolecular Chemistry. Link

  • Katritzky, A. R., et al. (2004). "N-Acylation of sulfonamides using N-acylbenzotriazoles." Arkivoc. Link

  • Liu, Y., et al. (2016). "Metal-Free Transamidation of Secondary Amides via Selective N–C Cleavage." Journal of the American Chemical Society. Link

  • Reddy, B. M., et al. (2000). "Zinc chloride as a new catalyst for the N-acylation of sulfonamides."[2] Synthetic Communications.

Sources

Validation

HPLC and GC-MS Methods for the Analysis of 4-Methoxy-N-tosylbenzamide Reaction Mixtures

Executive Summary: The Analytical Dilemma The analysis of 4-Methoxy-N-tosylbenzamide presents a classic analytical dichotomy found in organic synthesis and drug development. As an -acyl sulfonamide, this molecule possess...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Dilemma

The analysis of 4-Methoxy-N-tosylbenzamide presents a classic analytical dichotomy found in organic synthesis and drug development. As an


-acyl sulfonamide, this molecule possesses an acidic proton (

~3.5–4.[1][2]5) flanked by electron-withdrawing carbonyl and sulfonyl groups.[1][2]
  • The Challenge: Its acidity and polarity make it ideal for HPLC , where pH control ensures robust quantification. However, these same properties create thermal instability and adsorption issues in GC-MS , often leading to peak tailing or thermal degradation (desulfonylation) in the injector port.

  • The Verdict: HPLC-UV/MS is the superior method for routine quantification and reaction monitoring. GC-MS is indispensable for structural identification and impurity profiling, provided that derivatization is employed.[1]

This guide details the optimized protocols for both techniques, explaining why specific parameters are chosen based on the physicochemical properties of the analyte.

Chemical Context: The Reaction Mixture

To design a valid analytical method, one must understand the matrix. The synthesis of 4-Methoxy-N-tosylbenzamide typically involves the coupling of 4-methoxybenzoic acid (or its acid chloride) with


-toluenesulfonamide .[1][2]

Reaction Components & Analytical Fate:

ComponentRoleHPLC Behavior (C18)GC-MS Behavior (Un-derivatized)
4-Methoxybenzoic acid Starting MaterialElutes early (Polar).[1][2] Tailings if pH > 3.[1][3]Tailing/Broad peak.[1]

-Toluenesulfonamide
Starting MaterialElutes mid-run.[1][2]Elutes well, stable.
4-Methoxy-N-tosylbenzamide Product Elutes late (Non-polar).[1][2] Sharp peak if acidic MP used.[1]Risk of thermal degradation.
Coupling Reagents (e.g., EDC/DCC) ReagentElutes very early (Salts/Ureas).Often not seen or decomposes.[1]
Visualization: Reaction Scheme & Analytical Fate

ReactionFate cluster_0 Synthesis Input cluster_1 Analytical Outcome SM1 4-Methoxybenzoic Acid Product 4-Methoxy-N-tosylbenzamide (Target) SM1->Product Coupling SM2 p-Toluenesulfonamide SM2->Product Reagent Coupling Agent (EDC/DCC) HPLC HPLC-UV (Acidic) Quantification Product->HPLC Stable Retention GC GC-MS (Direct) Degradation Risk Product->GC Thermal Cleavage GC_Deriv GC-MS (TMS-Deriv) Structural ID Product->GC_Deriv Stable Volatile

Figure 1: Reaction pathway and the fate of the target molecule across different analytical platforms.[1][2]

Method A: HPLC-UV (The Quantitative Standard)[2]

Rationale: The acidic nature of the N-H proton on the sulfonamide moiety requires a mobile phase pH below the


 (approx 3.5) to suppress ionization.[1] If the pH is neutral, the molecule exists as an anion, resulting in poor retention on C18 columns and split peaks.
Optimized Protocol
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 µm).
    
    • Why: End-capped C18 prevents secondary interactions with the sulfonamide nitrogen.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold for polar acids).[1]

    • 2–10 min: 10%

      
       90% B (Linear gradient).[1]
      
    • 10–12 min: 90% B (Wash).[1]

    • 12.1 min: 10% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (primary) and 230 nm (secondary).[1]

    • Why: The benzamide and tosyl aromatic rings have strong absorbance at 254 nm.

  • Temperature: 30°C.

System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  > 2.0 between 
    
    
    
    -toluenesulfonamide and the product.
  • Tailing Factor (

    
    ):  < 1.5 for the product peak (indicates successful protonation).[1]
    
  • Retention Time Precision: RSD < 0.5% (n=6).

Method B: GC-MS (The Structural Validator)[1][2]

Rationale: While HPLC is better for quantitation, GC-MS provides mass spectral fingerprints for identification.[1][2] However, the polar N-H bond leads to hydrogen bonding with silanol groups in the liner and column, causing peak tailing. Furthermore, high inlet temperatures (>250°C) can cause the molecule to cleave back into the sulfonamide and acid chloride/anhydride.

Solution: Silylation .[1] Converting the polar N-H to a non-polar N-Si(Me)


 group using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2]
Optimized Protocol
  • Derivatization Step (Crucial):

    • Dissolve 5 mg reaction mixture in 1 mL anhydrous Pyridine.

    • Add 100 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes.

    • Mechanism:[4][5]

      
      
      
  • Instrument: Agilent 7890/5977 GC-MSD.[1][2]

  • Column: DB-5ms UI (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).[1][2]
  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.[1]

    • Final: 300°C (hold 5 min).

  • MS Source: EI (70 eV), 230°C.[1]

Mass Spectral Interpretation (EI Fragmentation)

For the TMS-derivative of 4-Methoxy-N-tosylbenzamide:

  • Molecular Ion (

    
    ):  Observable (weak).[1]
    
  • Base Peak: Often

    
     135  (4-methoxybenzoyl cation, 
    
    
    
    ).[1][2]
  • Tosyl Fragment:

    
     155  (
    
    
    
    ).[1][2]
  • Tropylium Ion:

    
     91  (
    
    
    
    ).[1]

Comparative Analysis

The following table contrasts the two methodologies for this specific application.

FeatureHPLC-UV (Acidic)GC-MS (Derivatized)
Primary Utility Routine purity checks, Yield calculation.[1][2]Impurity ID, Confirmation of structure.
Sample Prep Simple (Dilute & Shoot).[1]Complex (Requires Derivatization).[1]
Sensitivity High (ng range).[1][3]Moderate (pg range in SIM mode).[1]
Thermal Stability Excellent (Room temp analysis).Poor (Requires chemical modification).
Specificity Moderate (Retention time only).High (Mass fingerprint).[1]
Throughput High (15 min run).[1][3]Low (30 min prep + 20 min run).[1]
Decision Logic for Researchers

DecisionTree Start Goal of Analysis? Quant Quantification / Reaction Monitoring Start->Quant ID Unknown Impurity / Structure Confirmation Start->ID HPLC Use HPLC-UV (Acidic Mobile Phase) Quant->HPLC GC Use GC-MS (MUST Derivatize) ID->GC

Figure 2: Analytical decision matrix for N-tosylbenzamide derivatives.

Troubleshooting & Optimization

HPLC: "The Peak is Splitting"
  • Cause: The mobile phase pH is likely too close to the

    
     of the sulfonamide (~3.5–4.0).
    
  • Fix: Lower the pH. Ensure you are using at least 0.1% Formic Acid or switch to 0.05% Trifluoroacetic Acid (TFA) to drive the equilibrium fully to the protonated (neutral) form.

GC-MS: "I see the Starting Materials but no Product"
  • Cause: Thermal degradation in the inlet.[6] The N-acyl sulfonamide bond is weak at high temperatures, causing reversion to the sulfonamide and acid derivative.

  • Fix: You must derivatize. If you are derivatizing, check your reagents (BSTFA is moisture sensitive).[1] Ensure the inlet liner is deactivated (silanized) to reduce active sites.

References

  • Synthesis of N-acyl sulfonamides: O'Sullivan, T. P., et al. "Recent advances in the synthesis of N-acyl sulfonamides."[3] RSC Advances, 2015, 5 , 32361-32406. Link

  • HPLC Method Development: "Development and Validation of an HPLC Method for the Determination of Sulfonamide Residues." ResearchGate (General Methodology Reference).[1] Link

  • Thermal Stability & GC-MS: Ragno, G., et al. "Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS." Chem. Pharm.[1][4] Bull., 2006, 54 (6), 802-806.[4] Link

  • Structural Properties: "Crystal structure of 4-methoxy-N-methylbenzamide." NCBI PMC, 2012. (Structural analog reference). Link

Sources

Comparative

A comparative study of different synthetic routes to 4-Methoxy-N-tosylbenzamide

Executive Summary This guide evaluates three distinct synthetic strategies for the production of 4-Methoxy-N-tosylbenzamide (CAS: N/A for specific derivative, general class N-acyl sulfonamides). This scaffold is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates three distinct synthetic strategies for the production of 4-Methoxy-N-tosylbenzamide (CAS: N/A for specific derivative, general class N-acyl sulfonamides). This scaffold is a critical bioisostere for carboxylic acids in drug design, offering improved lipophilicity and metabolic stability while retaining hydrogen-bond donor/acceptor capability.

We compare the Classical Acid Chloride Route , the Direct Carbodiimide Coupling , and the Palladium-Catalyzed Carbonylation . Our analysis prioritizes scalability, atom economy, and operational safety.

Retrosynthetic Analysis & Pathway Selection

The target molecule, an N-acyl sulfonamide, can be disconnected at the C–N bond or the C–C bond (carbonyl insertion).

  • Route A (Nucleophilic Acylation): Activation of 4-methoxybenzoic acid to an acid chloride, followed by nucleophilic attack by

    
    -toluenesulfonamide.
    
  • Route B (Direct Activation): In situ activation of the carboxylic acid using carbodiimides (EDC/DCC) promoted by nucleophilic catalysts (DMAP).

  • Route C (Carbonylative Cross-Coupling): Palladium-catalyzed insertion of CO between 4-iodoanisole and

    
    -toluenesulfonamide.
    
Strategic Visual Overview

SyntheticRoutes cluster_A Route A: Classical Acylation cluster_C Route C: Pd-Carbonylation Target 4-Methoxy-N-tosylbenzamide Acid 4-Methoxybenzoic Acid Acid->Target + Sulfonamide EDC-HCl, DMAP DCM, RT Chloride 4-Methoxybenzoyl Chloride Acid->Chloride SOCl2, Reflux Sulfonamide p-Toluenesulfonamide Chloride->Target + Sulfonamide Base (Pyridine/TEA) Halide 4-Iodoanisole Halide->Target + Sulfonamide Pd(OAc)2, Xantphos CO (balloon), 80°C

Figure 1: Retrosynthetic disconnection showing the three primary pathways evaluated.[1]

Detailed Experimental Protocols

Route A: The Acid Chloride Method (Classical)

Mechanism: Conversion of the acid to a highly electrophilic acid chloride, overcoming the poor nucleophilicity of the sulfonamide nitrogen (


).

Protocol:

  • Activation: In a 250 mL RBF, suspend 4-methoxybenzoic acid (15.2 g, 100 mmol) in dry toluene (50 mL). Add thionyl chloride (14.3 g, 120 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to yield crude 4-methoxybenzoyl chloride (yellow oil/solid).

  • Coupling: Dissolve

    
    -toluenesulfonamide  (17.1 g, 100 mmol) in dry DCM (100 mL) with triethylamine  (20.2 g, 200 mmol) or pyridine  (excess).
    
  • Addition: Cool the amine solution to 0°C. Add the crude acid chloride (dissolved in 20 mL DCM) dropwise over 30 mins.

  • Workup: Warm to RT and stir for 4 hours. Quench with 1M HCl (to remove excess base). Wash organic layer with brine, dry over MgSO₄, and recrystallize from ethanol.

  • Critical Insight: Sulfonamides are weak nucleophiles. If the reaction is sluggish, use DMAP (10 mol%) as an acylation catalyst or switch solvent to refluxing acetonitrile.

Route B: Direct Coupling (Steglich Conditions)

Mechanism: Formation of an O-acylisourea intermediate. DMAP is mandatory here; it attacks the intermediate to form a reactive N-acylpyridinium species, which is then intercepted by the sulfonamide.

Protocol:

  • Charge: To a solution of 4-methoxybenzoic acid (1.52 g, 10 mmol) and

    
    -toluenesulfonamide  (1.71 g, 10 mmol) in anhydrous DCM (40 mL), add DMAP  (1.22 g, 10 mmol, 1.0 equiv).
    
    • Note: Unlike esterification, stoichiometric DMAP is often preferred for sulfonamides to drive the equilibrium.

  • Activation: Cool to 0°C. Add EDC·HCl (2.30 g, 12 mmol) in one portion.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight (12–16 h).

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes DMAP/EDC), sat. NaHCO₃, and brine.

  • Purification: The urea byproduct from EDC is water-soluble, simplifying purification compared to DCC.

Route C: Palladium-Catalyzed Carbonylation

Mechanism: Oxidative addition of Pd(0) to aryl iodide, CO insertion to form acyl-Pd, followed by nucleophilic attack of the sulfonamide.

Protocol:

  • Setup: In a pressure tube or glovebox, combine 4-iodoanisole (234 mg, 1.0 mmol),

    
    -toluenesulfonamide  (205 mg, 1.2 mmol), Pd(OAc)₂  (5 mol%), and Xantphos  (5 mol%).
    
  • Base/Solvent: Add K₃PO₄ (2.0 equiv) and 1,4-dioxane (5 mL).

  • Carbonylation: Purge with Argon, then equip with a CO balloon (1 atm).

  • Reaction: Heat to 80–100°C for 18 hours.

  • Workup: Filter through Celite. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Comparative Performance Analysis

MetricRoute A: Acid ChlorideRoute B: Direct Coupling (EDC)Route C: Pd-Carbonylation
Yield (Typical) 85–95% 75–85%60–80%
Atom Economy Moderate (Loss of SO₂, HCl)Low (Loss of Urea)High (Incorporates CO)
Reagent Cost Low (SOCl₂, TEA cheap)High (EDC, stoichiometric DMAP)Very High (Pd, Ligand)
Scalability Excellent (Kg scale)Good (removal of urea limiting)Poor (CO gas handling)
Green Metric Poor (Chlorinated solvents, SOCl₂)Moderate (Avoids corrosive chlorides)Good (Catalytic, but toxic CO)
Operational Moisture sensitiveMild conditions (RT)Requires inert gas/pressure
Mechanistic Visualization: Steglich Coupling (Route B)

Understanding the role of DMAP is vital for troubleshooting Route B.

SteglichMechanism Acid 4-Methoxybenzoic Acid IsoUrea O-Acylisourea (Unstable Intermediate) Acid->IsoUrea + EDC EDC EDC (Carbodiimide) AcylPyridinium N-Acylpyridinium (Activated Electrophile) IsoUrea->AcylPyridinium + DMAP (Fast) Urea Urea Byproduct IsoUrea->Urea Rearrangement (Side Rxn) DMAP DMAP (Catalyst) Product 4-Methoxy-N-tosylbenzamide AcylPyridinium->Product + Sulfonamide - DMAP Sulfonamide p-Toluenesulfonamide

Figure 2: The Steglich cycle. DMAP suppresses the N-acylurea rearrangement side reaction.

Expert Recommendation

For Large-Scale Manufacturing (>100g):

Choose Route A. The cost-efficiency of thionyl chloride and the ease of recrystallizing the stable product outweigh the handling requirements of corrosive reagents. The reaction is robust and less sensitive to the steric bulk of the sulfonamide.

For Discovery Chemistry (<1g):

Choose Route B. The operational simplicity (one pot, room temperature) allows for parallel synthesis of analogues without setting up reflux apparatus or handling CO gas. Use EDC·HCl to ensure the urea byproduct is easily washed away with water.

For Library Generation (Diversity):

Choose Route C only if the corresponding aryl iodides are more available than the acids, or if you are performing late-stage functionalization on a complex molecule where acidic conditions (SOCl₂) are not tolerated.

References

  • General Acid Chloride Protocol

    • Preparation of 4-methoxybenzoyl chloride.[2] PrepChem.

  • N-Acylation of Sulfonamides (Review)

    • O'Sullivan, T. P., et al. "Recent advances in the synthesis of N-acyl sulfonamides."[2] RSC Advances, 2015.[2]

  • Steglich Esterification/Amidation Principles

    • Neises, B., Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3][4] Angew.[4] Chem. Int. Ed., 1978.[3][4]

  • Palladium-Catalyzed Carbonylation

    • Buchwald, S. L., et al.
  • Palladium-Catalyzed Sulfonamide Synthesis

    • DeBergh, J. R., et al. "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation."[5] J. Am. Chem. Soc., 2013.[5]

Sources

Validation

A Comparative Guide to Isotopic Labeling Studies of 4-Methoxy-N-tosylbenzamide for Mechanistic Investigations

For Researchers, Scientists, and Drug Development Professionals The benzamide moiety is a crucial pharmacophore in numerous therapeutic agents.[1] Understanding the precise mechanisms of reactions involving benzamide-con...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzamide moiety is a crucial pharmacophore in numerous therapeutic agents.[1] Understanding the precise mechanisms of reactions involving benzamide-containing molecules is therefore paramount in drug discovery and development. 4-Methoxy-N-tosylbenzamide serves as a key model substrate in these investigations due to the distinct electronic properties conferred by the methoxy and tosyl groups, which influence its reactivity. Isotopic labeling is a powerful and indispensable tool for tracing the fate of atoms and bonds during a chemical transformation, providing unambiguous evidence for proposed mechanistic pathways.[2]

This guide will delve into the practical and theoretical aspects of utilizing isotopically labeled 4-Methoxy-N-tosylbenzamide, comparing different labeling positions (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H) and their specific applications in mechanistic studies. We will explore the synthesis of these labeled compounds, present comparative data, and provide detailed experimental protocols.

The Role of 4-Methoxy-N-tosylbenzamide as a Mechanistic Probe

4-Methoxy-N-tosylbenzamide and its derivatives are frequently employed in studies of transition metal-catalyzed reactions, particularly those involving C-H activation. The amide and tosyl groups can act as directing groups, guiding the metal catalyst to a specific C-H bond and facilitating its functionalization.[3][4] The methoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring. By strategically placing isotopic labels within the molecule, researchers can gain insights into:

  • Bond Cleavage and Formation: Determining which bonds are broken and formed during the reaction.

  • Reaction Intermediates: Identifying and characterizing transient species.

  • Kinetic Isotope Effects: Probing the rate-determining step of a reaction.

  • Reaction Pathways: Differentiating between competing mechanistic possibilities.

Comparison of Isotopic Labeling Strategies

The choice of isotope and its position within the 4-Methoxy-N-tosylbenzamide molecule is dictated by the specific mechanistic question being addressed. Below is a comparative analysis of common labeling strategies.

Isotopic LabelPosition of LabelInformation GainedSynthetic AccessibilityAnalytical MethodKey Considerations
¹³C Carbonyl CarbonFate of the carbonyl group, decarbonylation pathways.ModerateNMR, Mass SpectrometryCommercially available ¹³C-labeled benzoic acid derivatives can be used as starting materials.[5]
Methoxy CarbonInvolvement of the methoxy group in the reaction.ModerateNMR, Mass SpectrometrySynthesis from ¹³C-labeled methylating agents.
Aromatic RingAryl group transfer, C-H activation site.ChallengingNMR, Mass SpectrometryMulti-step synthesis often required.
¹⁵N Amide NitrogenFate of the N-tosyl group, transamidation reactions.[6]ModerateNMR, Mass SpectrometryUse of ¹⁵N-labeled tosylamide or ammonia.
¹⁸O Carbonyl OxygenOxygen exchange with solvent, involvement in hydrolysis or esterification.[7][8]FacileMass SpectrometryCan be incorporated via acid- or base-catalyzed exchange with H₂¹⁸O.[9]
²H (D) Ortho-position of Benzoyl RingKinetic isotope effect to probe C-H activation as the rate-determining step.ModerateNMR, Mass SpectrometryDeuterated starting materials or H/D exchange reactions.

Experimental Protocols & Data

Synthesis of [¹³C=O]-4-Methoxy-N-tosylbenzamide

This protocol describes the synthesis of 4-Methoxy-N-tosylbenzamide with a ¹³C label at the carbonyl position, starting from commercially available [¹³C=O]-4-methoxybenzoic acid.

Step 1: Acyl Chloride Formation

  • To a solution of [¹³C=O]-4-methoxybenzoic acid (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under an argon atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of dry N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude [¹³C=O]-4-methoxybenzoyl chloride.

Step 2: Amide Coupling

  • Dissolve the crude [¹³C=O]-4-methoxybenzoyl chloride in dry DCM (10 mL/mmol).

  • In a separate flask, dissolve p-toluenesulfonamide (1.1 eq) and pyridine (1.2 eq) in dry DCM (10 mL/mmol).

  • Add the acyl chloride solution dropwise to the p-toluenesulfonamide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford [¹³C=O]-4-Methoxy-N-tosylbenzamide.

Expected Yield: 80-90% Analytical Data: The incorporation of ¹³C can be confirmed by ¹³C NMR spectroscopy, where the carbonyl signal will be significantly enhanced, and by high-resolution mass spectrometry, which will show a +1 m/z shift compared to the unlabeled compound.

Mechanistic Investigation of a Rh(III)-Catalyzed C-H Amidation

Hypothetical Reaction: The coupling of 2-phenylpyridine with 4-Methoxy-N-tosylbenzamide to form an ortho-amidated product.

Experimental Design:

  • Kinetic Isotope Effect (KIE) Study:

    • Synthesize ortho-deuterated 2-phenylpyridine.

    • Run two parallel reactions: one with 2-phenylpyridine and one with ortho-deuterated 2-phenylpyridine, using unlabeled 4-Methoxy-N-tosylbenzamide.

    • Monitor the initial reaction rates. A significant KIE (kH/kD > 1) would suggest that C-H bond cleavage is the rate-determining step.[10]

  • ¹⁸O-Labeling Experiment:

    • Synthesize [¹⁸O=C]-4-Methoxy-N-tosylbenzamide.

    • Run the catalytic reaction and analyze the product and any unreacted starting material by mass spectrometry.

    • The absence of ¹⁸O in the product would indicate that the carbonyl oxygen is not involved in the catalytic cycle. Conversely, its presence could suggest a different mechanism.

Visualization of Mechanistic Pathways

The following diagrams illustrate the proposed catalytic cycle for a generic transition metal-catalyzed C-H amination and the workflow for a labeling study.

Catalytic_Cycle cluster_0 Proposed Catalytic Cycle A [M]-Catalyst B Substrate Coordination A->B + Substrate C C-H Activation B->C D Oxidative Addition/ Reductive Elimination C->D + Amide E Product Release D->E E->A - Product

Caption: A generalized catalytic cycle for C-H amination.

Labeling_Workflow cluster_1 Isotopic Labeling Experimental Workflow Start Define Mechanistic Question ChooseLabel Select Isotope & Position Start->ChooseLabel Synthesize Synthesize Labeled Reagent ChooseLabel->Synthesize React Perform Reaction Synthesize->React Analyze Analyze Products (MS, NMR) React->Analyze Interpret Interpret Data & Propose Mechanism Analyze->Interpret

Caption: Workflow for a mechanistic study using isotopic labeling.

Alternative Reagents for Mechanistic Studies

While 4-Methoxy-N-tosylbenzamide is a valuable tool, other reagents can provide complementary information.

Alternative ReagentKey FeatureApplication
N-Aryl-p-toluenesulfonamides Varying electronic properties of the N-aryl group.Investigating the influence of electronics on the reaction rate and mechanism.[11]
Benzamides with different directing groups Altering the coordination to the metal center.Probing the role of the directing group in C-H activation.[12][13]
Amides derived from different carboxylic acids Modifying the steric and electronic properties of the acyl group.Assessing the substrate scope and limitations of the catalytic system.

Conclusion

Isotopic labeling studies involving 4-Methoxy-N-tosylbenzamide are a powerful strategy for elucidating the mechanisms of complex organic transformations. By carefully selecting the isotopic label and its position, researchers can gain unambiguous insights into bond-forming and bond-breaking events, the nature of reaction intermediates, and the overall reaction pathway. This guide provides a framework for designing and interpreting such experiments, empowering scientists to advance the understanding of fundamental reaction mechanisms in organic and medicinal chemistry.

References

  • U.S. National Library of Medicine. "Multiple isotopic labels for quantitative mass spectrometry - PMC." National Center for Biotechnology Information, . Accessed 4 Feb. 2026.

  • J. Christoffers, et al. "Isotopic labelings for mechanistic studies." PubMed, pubmed.ncbi.nlm.nih.gov/24771037/. Accessed 4 Feb. 2026.
  • U.S. National Library of Medicine. "4-Methoxy-N-methylbenzamide - PMC." National Center for Biotechnology Information, . Accessed 4 Feb. 2026.

  • J. Gobom, et al. "Ex vivo 18O-labeling mass spectrometry identifies a peripheral amyloid β clearance pathway." Alzheimer's Research & Therapy, 2016, alzres.biomedcentral.com/articles/10.1186/s13195-016-0177-8. Accessed 4 Feb. 2026.
  • U.S. National Library of Medicine. "An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC." National Center for Biotechnology Information, . Accessed 4 Feb. 2026.

  • U.S. National Library of Medicine. "Quantification of Isotopically Overlapping Deamidated and 18O Labeled Peptides Using Isotopic Envelope Mixture Modeling." National Center for Biotechnology Information, . Accessed 4 Feb. 2026.

  • M. L. Nielsen, et al. "18O stable isotope labeling in MS-based proteomics." Semantic Scholar, . Accessed 4 Feb. 2026.

  • M. D. T. T. G. Asiri, et al. "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." MDPI, . Accessed 4 Feb. 2026.

  • G. R. Pettit, et al. "An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins1." National Center for Biotechnology Information, . Accessed 4 Feb. 2026.

  • A. A. Glinushkin, et al. "Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds." MDPI, . Accessed 4 Feb. 2026.

  • U.S. National Library of Medicine. "4-methoxy-N-phenylbenzamide | C14H13NO2." PubChem, pubchem.ncbi.nlm.nih.gov/compound/346037. Accessed 4 Feb. 2026.
  • L. Fu, et al. "Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors." PubMed, pubmed.ncbi.nlm.nih.gov/31539748/. Accessed 4 Feb. 2026.
  • U.S. National Library of Medicine. "4-methoxy-N-methylbenzamide | C9H11NO2." PubChem, pubchem.ncbi.nlm.nih.gov/compound/346031. Accessed 4 Feb. 2026.
  • C. Sambiagio, et al. "A comprehensive overview on directing groups applied in metal catalysed CH functionalisation chemistry." Chemical Society Reviews, 2018, pubs.rsc.org/en/content/articlelanding/2018/cs/c8cs00201k. Accessed 4 Feb. 2026.
  • T. G. Driver, et al. "Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications." Chemical Reviews, 2013, pubs.acs.org/doi/10.1021/cr400614x. Accessed 4 Feb. 2026.
  • "Catalytic mechanisms of proteolytic 18 O labeling. a) Peptide bond..." ResearchGate, . Accessed 4 Feb. 2026.

  • M. D. T. T. G. Asiri, et al. "(PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." ResearchGate, . Accessed 4 Feb. 2026.

  • A. K. Sharma, et al. "Decoding Directing Groups and Their Pivotal Role in C−H Activation." ResearchGate, . Accessed 4 Feb. 2026.

  • J. Ren, et al. "Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles." RSC Publishing, pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00599a. Accessed 4 Feb. 2026.
  • "Mechanism studies a, Isotopic labelling experiment with the..." ResearchGate, . Accessed 4 Feb. 2026.

  • R. Zenobi, et al. "Isotopic Labeling Analysis using Single Cell Mass Spectrometry." ResearchGate, . Accessed 4 Feb. 2026.

  • S. G. Newman, et al. "MeOTf-mediated De-arylmethylation of N-carboxamides via Retro- Mannich Reaction Induced by Dearomat." ChemRxiv, chemrxiv.org/engage/chemrxiv/article-details/60c7501a3376785c47d69209. Accessed 4 Feb. 2026.
  • U.S. National Library of Medicine. "Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC." National Center for Biotechnology Information, . Accessed 4 Feb. 2026.

  • "Directing group." Wikipedia, en.wikipedia.org/wiki/Directing_group. Accessed 4 Feb. 2026.
  • R. Zenobi, et al. "Isotopic Labeling Analysis using Single Cell Mass Spectrometry." bioRxiv, . Accessed 4 Feb. 2026.

  • F. G. de la Cruz, et al. "Direct Transamidation Reactions: Mechanism and Recent Advances." MDPI, . Accessed 4 Feb. 2026.

  • M. L. Nielsen, et al. "18O Stable Isotope Labeling in MS-based Proteomics." ResearchGate, . Accessed 4 Feb. 2026.

  • "C–H Functionalization Reaction Manual." Sigma-Aldrich, . Accessed 4 Feb. 2026.

Sources

Safety & Regulatory Compliance

Safety

4-Methoxy-N-tosylbenzamide: Laboratory Disposal &amp; Safety Guide

Executive Summary & Chemical Identification 4-Methoxy-N-tosylbenzamide (CAS: 58734-14-8 ) is an N-acyl sulfonamide frequently generated as an intermediate in coupling reactions or drug synthesis.[1] Unlike standard organ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

4-Methoxy-N-tosylbenzamide (CAS: 58734-14-8 ) is an N-acyl sulfonamide frequently generated as an intermediate in coupling reactions or drug synthesis.[1] Unlike standard organic solvents, this compound possesses a unique acidic proton (


) and contains both sulfur and nitrogen, necessitating specific disposal routes to prevent the release of toxic combustion byproducts (

).

This guide supersedes generic "organic waste" instructions by providing a chemically grounded protocol for segregation and destruction.

Chemical Profile
PropertySpecification
CAS Number 58734-14-8
Molecular Formula

Functional Group N-Acyl Sulfonamide (Acidic)
Physical State Solid (Crystalline, MP ~176°C)
Primary Hazard Irritant (Skin/Eye); Thermal decomposition releases

RCRA Status Non-listed (Default to Characteristic Waste if mixed)

Hazard Analysis & Segregation Logic (The "Why")

The Acidity Factor

The N-acyl sulfonamide moiety renders the amide proton significantly more acidic than a standard amide.

  • Risk: In the presence of strong bases (e.g., hydroxide, alkoxides), this compound will deprotonate exothermically to form a salt.

  • Operational Rule: Do not consolidate this waste into containers with high-pH basic waste streams (e.g., quenched sodium hydride mixtures) without prior neutralization, as this can generate unexpected heat.

Thermal Decomposition

Upon combustion, the sulfonyl group decomposes to release sulfur oxides (


).
  • Risk: Standard low-temperature incinerators may not capture these emissions effectively.

  • Operational Rule: Waste must be tagged for High-Temperature Incineration with Scrubber Systems .

Decision Matrix: Disposal Workflow

The following workflow dictates the handling procedure based on the physical state of the waste (Solid Isolate vs. Mother Liquor).

DisposalWorkflow Start Waste Generation: 4-Methoxy-N-tosylbenzamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Filter Cake StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidWaste Solid Hazardous Waste (Tag: Organic Solid) SolidPath->SolidWaste SolventCheck Solvent Type? LiquidPath->SolventCheck HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Stream (e.g., EtOAc, Methanol) SolventCheck->NonHaloWaste No Halogens Labeling Labeling Requirement: 'Contains Sulfur - Incinerate' HaloWaste->Labeling NonHaloWaste->Labeling SolidWaste->Labeling FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision tree for segregating 4-Methoxy-N-tosylbenzamide waste based on solvent composition and physical state.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Filter Cake)

Context: You have isolated the product via filtration, or you have expired solid inventory.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during compaction.

  • Bagging: Place the solid inside a clear polyethylene bag (secondary containment) before placing it into the drum/jar. This minimizes dust generation (

    
     hazard) when the waste contractor opens the drum.
    
  • Labeling:

    • Constituents: "4-Methoxy-N-tosylbenzamide (Solid)"

    • Hazard Checkbox: Irritant, Toxic.

    • Note: Add comment "Sulfur-containing organic."

  • Storage: Store in the Satellite Accumulation Area (SAA) . Keep lid tightly closed to prevent moisture absorption (hygroscopic potential).

Protocol B: Liquid Waste (Mother Liquors)

Context: The compound is dissolved in reaction solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Solvent Identification (Critical Step):

    • If dissolved in DCM or Chloroform

      
      Halogenated Waste Carboy .
      
    • If dissolved in Acetone , Methanol , or EtOAc

      
      Non-Halogenated Waste Carboy .
      
  • Concentration Limit: If the concentration is

    
     by weight, do not mix with highly reactive oxidizing acids (e.g., Nitric Acid waste) in the central waste stream.
    
  • Rinsing: Triple rinse the original flask with the compatible solvent and add rinsate to the same waste carboy.

Protocol C: Spill Response (Immediate Action)

Scenario: 5g - 100g solid spill on benchtop.

  • PPE: Nitrile gloves (double gloved), lab coat, safety glasses. Respiratory protection (N95) is recommended due to potential dust irritation.

  • Containment: Do not dry sweep (generates dust). Cover the spill with a damp paper towel or use an inert absorbent (vermiculite).

  • Cleanup: Scoop the wet absorbent into a dedicated solid waste bag.

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water.[2] The compound is soluble in organic solvents but soap/water is sufficient for surface cleaning to remove residue.

Regulatory & Compliance Data

Waste Codes (RCRA - USA)

While 4-Methoxy-N-tosylbenzamide is not a "P" or "U" listed waste by specific name, it must be characterized by the mixture it is in.

Waste StreamEPA Waste CodeRationale
Pure Solid Not Listed Dispose as "Non-Regulated Chemical Waste" (unless characteristic).
In Acetone D001 Ignitable characteristic (due to solvent).
In DCM F002 Spent halogenated solvent mixture.
In Methanol D001 Ignitable characteristic.
Incineration Specifications
  • Destruction Efficiency: >99.99% required.

  • Scrubbing: Alkaline scrubbing required to neutralize

    
     produced from the sulfonamide moiety.
    

References

  • VulcanChem. (2023). 4-Methoxy-N-tosylbenzamide (CAS 58734-14-8) Physicochemical Properties and Safety Data. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Link

  • PubChem. (2023).[3] Compound Summary: N-acyl sulfonamide derivatives and acidity constants. National Library of Medicine. Link

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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